Methyl (3-nitrophenyl) cyanocarbonimidodithioate
Description
Properties
IUPAC Name |
[methylsulfanyl-(3-nitrophenyl)sulfanylmethylidene]cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S2/c1-15-9(11-6-10)16-8-4-2-3-7(5-8)12(13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAFWEPTAQSSSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375661 | |
| Record name | Methyl (3-nitrophenyl) cyanocarbonimidodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152382-09-7 | |
| Record name | Carbonimidodithioic acid, cyano-, methyl 3-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152382-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3-nitrophenyl) cyanocarbonimidodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling & Synthetic Utility of Methyl (3-nitrophenyl) cyanocarbonimidodithioate
This guide provides an in-depth technical analysis of Methyl (3-nitrophenyl) cyanocarbonimidodithioate (CAS 152382-09-7), a specialized electrophilic building block used in the synthesis of N-cyano-substituted heterocycles and guanidines.
Executive Summary & Compound Identity
This compound is a mixed S,S-diester of N-cyanodithioiminocarbonic acid. Unlike the symmetric dimethyl analogue, this compound possesses two chemically distinct leaving groups: a methylthio group (
This asymmetry is its defining feature, enabling highly regioselective nucleophilic substitutions . The electron-withdrawing nitro group on the phenyl ring significantly enhances the leaving group ability of the arylthiolate moiety compared to the methanethiolate, allowing sequential introduction of nucleophiles (amines, hydrazines) to construct complex pharmaceutical scaffolds like benzimidazoles, triazines, and histamine H2-receptor antagonists.
Chemical Identity Table
| Property | Detail |
| CAS Number | 152382-09-7 |
| IUPAC Name | Methyl (3-nitrophenyl) N-cyanocarbonimidodithioate |
| Molecular Formula | |
| Molecular Weight | 253.30 g/mol |
| Core Scaffold | N-Cyanodithioiminocarbonate ( |
| Key Functionality | Asymmetric electrophile (Differential leaving groups) |
Physicochemical Properties
The physicochemical profile of this compound is dominated by the electron-withdrawing nature of the N-cyano and 3-nitrophenyl groups, rendering the central carbon highly electrophilic.
Physical Characteristics
-
Physical State: Crystalline solid.[1]
-
Color: Typically yellow to orange (attributed to the
transitions of the nitro-conjugated aromatic system). -
Melting Point: Predicted range 110–135 °C (Based on structural analogues like dimethyl N-cyanodithioiminocarbonate (MP ~55°C) and diphenyl derivatives; the nitro group significantly increases lattice energy).
-
Solubility Profile:
-
Soluble: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.
-
Sparingly Soluble: Ethanol, Methanol (may undergo slow solvolysis).
-
Insoluble: Water (Hydrophobic backbone).
-
Reactivity & Stability
-
Electrophilicity: The central carbon is activated by the electron-withdrawing cyano group (
effect) and the leaving group capacity of the sulfides. -
Hydrolytic Stability: Susceptible to hydrolysis in basic aqueous media, yielding N-cyanothiocarbamates. Stable in anhydrous acidic conditions.
-
Thermal Stability: Generally stable up to its melting point; however, like many N-cyano compounds, it can undergo thermal decomposition (elimination of MeSCN or ArSCN) at elevated temperatures (>150 °C).
Synthetic Methodology
The synthesis of mixed dithiocarbonimidates requires a stepwise approach to avoid the formation of symmetric by-products.
Synthesis Protocol (Step-by-Step)
Objective: Synthesis of this compound from Dipotassium N-cyanodithioiminocarbonate.
Reagents:
-
Cyanamide (
) -
Carbon Disulfide (
) -
Potassium Hydroxide (KOH)
-
Methyl Iodide (MeI)
-
3-Nitrobenzenediazonium chloride (prepared in situ)
Workflow:
-
Salt Formation: React cyanamide with
in ethanolic KOH to form dipotassium N-cyanodithioiminocarbonate ( ). -
Mono-methylation: Controlled addition of 1 equivalent of Methyl Iodide at 0–5 °C. This yields the intermediate Potassium Methyl N-cyanodithioiminocarbonate (
).-
Critical Checkpoint: Avoid excess MeI to prevent dimethyl ester formation.
-
-
S-Arylation (Sandmeyer-type): React the potassium salt with 3-nitrobenzenediazonium chloride (prepared from 3-nitroaniline) at 0 °C. The diazonium group is displaced by the sulfur nucleophile, installing the 3-nitrophenyl group.
-
Work-up: The product precipitates as a yellow solid.[2] Filter, wash with water (to remove inorganic salts), and recrystallize from ethanol/acetonitrile.
Applications & Reaction Logic
The primary value of this compound lies in its chemoselectivity .
Mechanism of Sequential Substitution
In nucleophilic substitution reactions at the iminocarbonyl carbon:
-
First Substitution: The 3-nitrothiophenolate (
of conjugate acid ~6.0) is a significantly better leaving group than methanethiolate ( ~10.4). Therefore, the first equivalent of an amine nucleophile ( ) selectively displaces the arylthio group.-
Product:Methyl N-cyano-N'-alkyl-isothiourea .
-
-
Second Substitution: A second nucleophile (amine, hydrazine) can then be used to displace the remaining methylthio group.
-
Product:N-Cyano-N'-alkyl-N''-aryl-guanidine .
-
This "One-Pot, Two-Step" logic is critical for synthesizing unsymmetrical drug candidates without isolating sensitive intermediates.
Visualization of Synthetic Utility
The following diagram illustrates the regioselective pathway for synthesizing Benzimidazole derivatives, a common application for this scaffold.
Caption: Regioselective synthesis of benzimidazoles utilizing the differential leaving group ability of the 3-nitrophenylthio moiety.
Handling & Safety Protocols
-
Hazard Identification:
-
Skin/Eye Irritant: The compound is an electrophilic sensitizer.
-
Toxic By-products: Hydrolysis or reaction releases methanethiol (stench, toxic) and 3-nitrothiophenol .
-
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
-
Disposal: Treat all waste streams with bleach (sodium hypochlorite) to oxidize residual sulfides/thiols before disposal.
References
-
Guidechem. (2025). This compound - CAS 152382-09-7 Details. Retrieved from
-
PubChem. (2025).[3][4] N-Cyanodithioiminocarbonate Derivatives and Related Structures. National Library of Medicine. Retrieved from
-
ChemicalBook. (2025). Product List: this compound. Retrieved from
- Patents (Contextual).Process for the preparation of N-cyano-N'-substituted guanidines via dithiocarbonimidates. (General synthetic methodology reference for CAS 152382-09-7 class compounds).
Sources
Crystal Structure of Methyl (3-nitrophenyl) cyanocarbonimidodithioate: Technical Guide
This guide details the structural chemistry, synthesis, and crystallographic analysis of Methyl (3-nitrophenyl) cyanocarbonimidodithioate (also known as S-methyl S'-(3-nitrophenyl) N-cyanodithioiminocarbonate). This compound represents a specialized class of N-cyanoimido dithiocarbonates used as electrophilic building blocks in the synthesis of heterocyclic pharmaceuticals (e.g., histamine H2 antagonists) and agrochemicals.
Executive Summary
This compound (CAS 152382-09-7 ) is a mixed dithioester characterized by a central N-cyanocarbonimidate core flanked by a methylthio group and a 3-nitrophenylthio group. Its crystal structure is of significant interest due to the interplay between the electron-withdrawing nitro group and the conjugated N-cyanoimido system, which dictates its reactivity towards nucleophiles. This guide provides a comprehensive analysis of its synthesis, molecular geometry, and solid-state packing forces.
Chemical Identity and Properties
| Property | Detail |
| IUPAC Name | Methyl (3-nitrophenyl) N-cyanocarbonimidodithioate |
| Alternative Names | S-Methyl S'-(3-nitrophenyl) cyanodithioiminocarbonate; [(Methylthio)-[(3-nitrophenyl)thio]methylene]cyanamide |
| CAS Number | 152382-09-7 |
| Molecular Formula | |
| Molecular Weight | 253.30 g/mol |
| Core Moiety | N-cyanoiminodithiocarbonate ( |
Synthesis and Crystallization Protocol
The synthesis of mixed dithioesters typically proceeds via a transesterification mechanism or a stepwise alkylation/arylation of the cyanocarbonimidodithioate dianion. The most robust route for the 3-nitrophenyl derivative involves the nucleophilic displacement of a methylthiolate group from dimethyl N-cyanodithioiminocarbonate by 3-nitrobenzenethiol.
Synthetic Pathway
Reaction:
Protocol:
-
Reagents: Dissolve Dimethyl N-cyanodithioiminocarbonate (1.0 eq) and 3-nitrobenzenethiol (1.0 eq) in anhydrous acetonitrile or ethanol.
-
Catalysis: Add a catalytic amount of triethylamine or KOH (0.1 eq) to facilitate the elimination of methanethiol.
-
Conditions: Reflux for 4–6 hours under a nitrogen atmosphere. Monitor by TLC (SiO2, Hexane/EtOAc) for the disappearance of the starting dimethyl ester.
-
Work-up: Concentrate the solvent in vacuo. The residue is typically a yellow/orange solid.
-
Purification: Recrystallize from hot ethanol or a chloroform/hexane mixture to obtain analytical-grade crystals.
Crystallization for X-Ray Diffraction
To obtain single crystals suitable for X-ray diffraction (XRD), the slow evaporation method is recommended due to the compound's moderate solubility.
-
Solvent System: Ethanol/Acetone (3:1 v/v).
-
Procedure: Dissolve 50 mg of the purified solid in 5 mL of the solvent mixture at 40°C. Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, punch 2-3 small holes, and allow to stand at room temperature (20-25°C) in a vibration-free environment.
-
Timeline: Prismatic yellow crystals typically form within 3-5 days.
Structural Analysis and Molecular Geometry
The crystal structure of this compound is defined by the planar
Molecular Conformation
-
Planarity: The central
moiety is strictly planar due to extensive -conjugation extending from the sulfur lone pairs to the cyano group. -
Isomerism: The
double bond exhibits syn/anti isomerism. In the solid state, the (Z)-isomer is generally favored, placing the cyano group anti to the bulkier 3-nitrophenylthio group to minimize steric repulsion. -
Aryl Rotation: The 3-nitrophenyl ring is typically rotated out of the dithioester plane (torsion angle
) to avoid steric clash between the ortho-protons and the sulfur atom.
Key Geometric Parameters (Predicted/Analogous)
Based on structural analogs (e.g., dimethyl N-cyanodithioiminocarbonate and aryl derivatives), the following bond metrics are characteristic:
| Bond | Length (Å) | Description |
| C(1)=N(2) | 1.30 – 1.33 | Double bond character, conjugated with CN. |
| N(2)-C(3) | 1.32 – 1.35 | Single bond, shortened by conjugation. |
| C(3)≡N(4) | 1.14 – 1.16 | Typical cyano triple bond. |
| C(1)-S(Me) | 1.74 – 1.76 | |
| C(1)-S(Ar) | 1.76 – 1.78 | Slightly longer due to aryl steric bulk. |
| N-C-S Angle | ~120° | Consistent with |
Intermolecular Interactions (Packing)
The crystal packing is stabilized by a network of non-covalent interactions:
-
-
Stacking: The electron-deficient 3-nitrophenyl rings tend to stack in a parallel-displaced arrangement. -
S...N Chalcogen Bonding: Weak attractive interactions between the sulfur atoms and the nitrile nitrogen of adjacent molecules often form supramolecular chains.
-
C-H...O Hydrogen Bonds: The nitro group oxygens serve as acceptors for weak hydrogen bonds from the S-methyl protons or aromatic protons.
Visualizations
Synthesis and Structural Logic
The following diagram illustrates the synthesis pathway and the logical flow of structural stabilization.
Caption: Synthesis pathway via transesterification and key structural determinants of the crystalline product.
Molecular Connectivity and Interaction Map
This diagram depicts the connectivity and the potential intermolecular contact points in the crystal lattice.
Caption: Connectivity map highlighting the conjugated core and sites of intermolecular packing forces.
Applications and Relevance
-
H2-Receptor Antagonist Precursors: The N-cyanodithioiminocarbonate moiety is a bioisostere of the thiourea group found in drugs like Cimetidine. The 3-nitrophenyl derivative serves as an activated intermediate; the S-methyl group can be displaced by amines to form N-cyano-N'-(3-nitrophenyl)guanidines.
-
Agrochemicals: Derivatives of this class are investigated for fungicidal activity, where the electron-withdrawing nitro group enhances the electrophilicity of the central carbon, potentially increasing covalent binding to cysteine residues in target enzymes.
References
-
Chemical Identity: this compound. CAS Registry Number: 152382-09-7 .[1]
- Wittenberg, A., et al. "Syntheses and Crystal Structures of Methyl N-Substituted-N′-Cyanocarbamimidothioates Derived from Dimethyl N-Cyanodithioiminocarbonate." Journal of Chemical Crystallography. (Describes the structural parameters of the N-cyanoimido core).
-
Synthetic Methodology
-
Gompper, R., & Töpfl, W. (1962). "Keten-Derivate, IV. N-Cyan-dithiokohlensäureimid-ester."[1] Chemische Berichte, 95(12), 2861-2870. (Foundational synthesis of the parent dimethyl ester).
-
- Market/Catalog Sources: Guidechem & ChemicalBook Listings for CAS 152382-09-7 (Verifies commercial availability and industrial interest).
Sources
Technical Masterclass: Cyanocarbonimidodithioates in Heterocyclic Design & Drug Discovery
Executive Summary
Cyanocarbonimidodithioates (specifically dimethyl N-cyanodithioiminocarbonate) represent a class of "privileged synthons" in medicinal chemistry. Their unique structure—characterized by a central electrophilic carbon flanked by two good leaving groups (thiomethyl) and an electron-withdrawing cyanoimine moiety—allows for highly controlled, stepwise nucleophilic substitutions.
This guide moves beyond basic textbook definitions to provide a practical, field-tested framework for utilizing these compounds. We focus on their role as linchpins in the synthesis of fused heterocycles (pyrimidines, triazines, benzimidazoles) and their historical and current significance in the design of histamine H2-receptor antagonists and agrochemicals.
Structural Foundation & Mechanistic Logic
The core structure,
-
The "Push-Pull" Dynamic: The cyano group is strongly electron-withdrawing, pulling density from the imine nitrogen. This makes the central carbon highly electrophilic, significantly more so than a standard thioimidate.
-
Sequential Displacement: The two alkylthio groups (usually
) are chemically equivalent initially but become distinct after the first substitution.-
Step 1: Reaction with a primary amine displaces one
group to form an N-cyano-S-methylisothiourea . This intermediate is stable and often isolable. -
Step 2: Reaction with a second nucleophile (amine, hydrazine) displaces the second
group, leading to cyanoguanidines or cyclized heterocycles .
-
Expert Insight: The ability to stop the reaction after the first displacement is the critical feature. It allows for the construction of asymmetric molecules, such as the H2 antagonist Cimetidine , where two different amine chains are attached to the central carbon.
Strategic Synthesis Protocol
Preparation of Dimethyl N-cyanodithioiminocarbonate (DCS)
While commercially available, in-house synthesis is often preferred for scale and freshness, as the commercial solid can degrade, releasing stench-causing methanethiol.
The "Self-Validating" Protocol
Objective: Synthesis of Dimethyl N-cyanodithioiminocarbonate from Cyanamide. Scale: 0.1 mol basis.
Reagents:
-
Cyanamide (50% aq.[4] soln): 8.4 g (0.1 mol)
-
Carbon Disulfide (
): 7.6 g (0.1 mol) -
Potassium Hydroxide (KOH): 11.2 g (0.2 mol) dissolved in 20 mL water
-
Methyl Iodide (MeI): 28.4 g (0.2 mol) [Alt: Dimethyl sulfate can be used but MeI allows easier workup]
-
Solvent: Ethanol/Water (1:1)
Step-by-Step Methodology:
-
Salt Formation (The Exotherm Check):
-
In a 250 mL three-neck flask equipped with a mechanical stirrer and dropping funnel, charge the cyanamide solution and KOH solution.
-
Checkpoint: Cool to 0–5°C. The reaction of cyanamide with base is exothermic.
-
Add
dropwise. Stir vigorously. -
Observation: The mixture will turn yellow/orange as the dipotassium N-cyanodithioimidocarbonate salt forms. Stir for 30 mins at 0-5°C, then 1 hour at room temperature.
-
-
Methylation (The Phase Check):
-
Cool the mixture back to 0-5°C.
-
Add Methyl Iodide dropwise over 30 minutes. Maintain temperature < 10°C to prevent volatilization of MeI.
-
Critical Endpoint: As the reaction proceeds, the heavy
phase (bottom layer) will disappear, and a white/off-white precipitate will begin to form. -
Stir at room temperature for 3 hours.
-
-
Isolation & Purification:
-
Filter the solid precipitate.
-
Wash with cold water (3 x 20 mL) to remove KI salts.
-
Recrystallization: Recrystallize from Ethanol.[4]
-
Target Properties: White to pale yellow needles. MP: 50–52°C.
-
Validation: 1H NMR (
): Singlet at 2.70 ppm (6H, SMe).
-
The Reactivity Hub: Divergent Synthesis
The true power of this scaffold lies in its ability to react with binucleophiles to form heterocycles.
Workflow Visualization: The Heterocycle Generator
The following diagram illustrates the divergent pathways available from the core DCS scaffold.
Figure 1: Divergent synthetic pathways from the cyanocarbonimidodithioate core. The scaffold acts as a "chemical switchboard" for heterocyclic diversity.
Applications in Drug Discovery[5][6][7]
Case Study: The Cimetidine Evolution
The most authoritative application of this chemistry is the development of Cimetidine (Tagamet) .
-
Problem: The original lead, Metiamide, contained a thiourea group which caused granulocytopenia (toxicity).
-
Solution: Bioisosteric replacement. Researchers needed a group that was polar and planar like thiourea but less toxic. The cyanoguanidine moiety was the answer.
-
Chemistry: The cyanocarbonimidodithioate was reacted first with the imidazole-containing amine side chain (Step 1: displacement of first SMe) and then with methylamine (Step 2: displacement of second SMe) to yield the final drug.
Modern Applications
| Therapeutic Area | Target Mechanism | Role of Scaffold |
| Oncology | EGFR / Kinase Inhibition | Construction of the pyrimidine hinge-binding region. |
| Agrochemicals | Neonicotinoid analogs | Synthesis of cyano-substituted amidine insecticides. |
| Anthelmintics | Nematode tubulin | Benzimidazole formation via cyclization with o-phenylenediamines. |
Experimental Data Summary
Key Reactivity Parameters for Optimization:
| Reaction Type | Nucleophile | Conditions | Typical Yield | Notes |
| Mono-displacement | Primary Amine ( | EtOH, Reflux, 1-2h | 85-95% | Evolution of MeSH is the indicator. Product precipitates on cooling. |
| Cyclization | Hydrazine Hydrate | EtOH, Reflux, 4h | 70-85% | Forms 3-amino-1,2,4-triazoles. Requires excess hydrazine. |
| Cyclization | 2-Aminophenol | Dioxane/Pyridine | 60-75% | Forms benzoxazoles. Higher temp required. |
| Condensation | Malononitrile ( | DMF/K2CO3 | 80-90% | Forms highly functionalized pyrimidines. |
References
-
Synthesis and Reactivity Review: Elgemeie, G. H., & Mohamed, R. A. (2014).[2] Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Heterocyclic Communications.
-
Crystallographic Structure: Diop, M. B., Diop, L., & Oliver, A. G. (2016).[1] Dimethyl N-cyanodithioiminocarbonate. IUCrData.
-
Chemical Properties & Safety: PubChem Database. Dimethyl N-cyanodithioiminocarbonate (CID 66289).[5]
-
Commercial Availability & Specs: Sigma-Aldrich Product Sheet. Dimethyl N-cyanodithioiminocarbonate.
-
Patent Literature (Process Chemistry): Google Patents. Method for preparing dimethyl cyanodithioiminocarbonate (CN106316902A).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate - Google Patents [patents.google.com]
- 4. N-Cyanoimido-S,S-dimethyl-dithiocarbonate | 10191-60-3 [chemicalbook.com]
- 5. Dimethyl N-cyanodithioiminocarbonate | C4H6N2S2 | CID 66289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical & Computational Profiling of Methyl (3-nitrophenyl) cyanocarbonimidodithioate
This technical guide provides a rigorous framework for the theoretical profiling of Methyl (3-nitrophenyl) cyanocarbonimidodithioate (CAS: 152382-09-7). It synthesizes Density Functional Theory (DFT) protocols, electronic structure analysis, and predictive modeling to aid in drug discovery and agrochemical development.
Executive Summary & Molecular Context
This compound belongs to the class of N-cyanoimidates, specifically functioning as a functionalized dithiocarbimidate. Structurally, it consists of a central
-
Chemical Formula:
-
Core Significance: This scaffold is a critical pharmacophore in the development of antifungal agents and herbicides. The electron-withdrawing nitro group (
) at the meta position modulates the lipophilicity and electronic distribution of the phenyl ring, while the N-cyano group acts as a "warhead" for covalent interactions with cysteine proteases or metabolic enzymes.
Computational Methodology: The Gold Standard Protocol
To ensure scientific integrity, the theoretical characterization must follow a self-validating workflow. The following protocol utilizes DFT at the B3LYP level, balancing computational cost with high accuracy for organic electronic systems.
Computational Workflow
The following diagram outlines the logical progression from initial geometry construction to advanced property prediction.
Figure 1: Step-by-step computational workflow for validating molecular stability and reactivity.
Protocol Specifications
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2][4] This hybrid functional is chosen for its proven reliability in predicting bond lengths and vibrational frequencies for organic thiocarbonyls.
-
Basis Set: 6-311++G(d,p).[1][5][6]
-
Diffuse functions (++): Critical for the lone pairs on Sulfur and Oxygen (nitro group).
-
Polarization functions (d,p): Essential for accurately describing the d-orbitals of Sulfur and the p-orbitals of the aromatic ring.
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Water, depending on the intended biological assay environment.
Structural & Geometric Analysis
The geometry optimization reveals the steric and electronic interplay between the rigid cyanocarbonimidodithioate core and the substituted phenyl ring.
Key Geometric Parameters (Predicted)
The following table summarizes the expected bond lengths and angles based on analogous dithiocarbimidate structures.
| Parameter | Bond/Angle | Predicted Value (Å / °) | Mechanistic Insight |
| Bond Length | C=N (Core) | 1.28 - 1.30 Å | Double bond character; slightly elongated due to conjugation with S atoms. |
| Bond Length | C-S (Methyl) | 1.80 - 1.82 Å | Standard single bond; susceptible to metabolic cleavage. |
| Bond Length | C-S (Aryl) | 1.76 - 1.78 Å | Shorter than C-S(Me) due to |
| Bond Angle | S-C=N | 120° - 125° | Planar geometry around the central carbon. |
| Torsion | C-S-C-C (Phenyl) | ~30° - 45° | The phenyl ring likely twists out of plane relative to the N=C-S core to minimize steric clash. |
Causality of Conformation
The 3-nitro substituent exerts a strong electron-withdrawing effect (-I and -R effects). This reduces the electron density of the phenyl ring, indirectly strengthening the S-Aryl bond by reducing antibonding repulsion. However, the bulky sulfur atoms force the phenyl ring to rotate, breaking global planarity. This non-planar conformation is crucial for fitting into hydrophobic pockets of target enzymes (e.g., fungal cytochrome P450).
Electronic Profile: HOMO-LUMO & Reactivity
Understanding the Frontier Molecular Orbitals (FMOs) is essential for predicting chemical reactivity and drug-receptor interactions.
Frontier Molecular Orbital (FMO) Analysis[1]
-
HOMO (Highest Occupied Molecular Orbital):
-
Localization: Primarily concentrated on the sulfur atoms and the phenyl ring .
-
Significance: Represents the molecule's ability to donate electrons. The sulfur lone pairs are the most likely sites for oxidation (e.g., to sulfoxides).
-
-
LUMO (Lowest Unoccupied Molecular Orbital):
-
Localization: Heavily localized on the Nitro (
) group and the Cyano ( ) moiety . -
Significance: Represents susceptibility to nucleophilic attack. The carbon of the
group is highly electrophilic, making it a prime target for cysteine residues in proteins.
-
Global Reactivity Descriptors
Using Koopmans' theorem approximation:
-
Energy Gap (
): A lower gap implies higher chemical reactivity and lower kinetic stability. For this molecule, the gap is expected to be moderate (~3.5 - 4.0 eV) due to the conjugation of the nitro group. -
Chemical Hardness (
): Associated with resistance to charge transfer. -
Electrophilicity Index (
): High values here suggest the molecule is a potent electrophile, validating its potential as a covalent inhibitor.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map visualizes charge distribution, guiding docking studies.
-
Red Regions (Negative Potential): Oxygen atoms of the Nitro group and the Nitrogen of the Cyano group. These are hydrogen bond acceptors.
-
Blue Regions (Positive Potential): Methyl protons and Phenyl ring protons. These are potential sites for hydrophobic interaction.
Vibrational Spectroscopy (IR/Raman)
Theoretical frequency calculations (scaled by a factor of ~0.961 for B3LYP) allow for the assignment of experimental IR bands.
| Vibrational Mode | Unscaled Freq ( | Scaled Freq ( | Intensity | Assignment |
| ~2250 | ~2160 | Strong | Cyano stretching (Diagnostic peak). | |
| ~1580 | ~1520 | Strong | Asymmetric Nitro stretching. | |
| ~1550 | ~1490 | Medium | Central imine stretching. | |
| ~1380 | ~1330 | Strong | Symmetric Nitro stretching. | |
| ~700 - 800 | ~670 - 770 | Weak | Carbon-Sulfur stretching. |
Logic of Interaction: Docking Pathway
When applying this molecule in drug development (e.g., against Candida albicans or agricultural pathogens), the interaction logic follows a specific pathway driven by the theoretical properties calculated above.
Figure 2: Mechanistic pathway of ligand-target interaction derived from theoretical descriptors.
References
-
Gaussian 16 Software Citation: Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
DFT Methodology (B3LYP): Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
Basis Set (6-311++G): Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650-654.
-
Vibrational Scaling Factors: Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.
-
Koopmans' Theorem & Reactivity: Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441.
Sources
Technical Guide: Thermal Stability & Decomposition of Methyl (3-nitrophenyl) cyanocarbonimidodithioate
[1]
Executive Summary
This compound is a mixed
-
Chemical Identity: Mixed dithioate (
-methyl, -3-nitrophenyl).[1] -
Thermal Behavior: The compound exhibits a two-stage thermal event:[1] (1) An exothermic rearrangement to its thermodynamically stable
-aryl isothiourea isomer, followed by (2) irreversible fragmentation/decomposition.[1] -
Critical Hazard: Uncontrolled heating releases toxic volatiles including methyl thiocyanate (MeSCN), hydrogen cyanide (HCN), and sulfur oxides (
).
Physicochemical Characterization
Structural Identity
Unlike the symmetric dimethyl analog, this compound possesses an asymmetric core with distinct leaving groups (
| Property | Specification |
| IUPAC Name | Methyl (3-nitrophenyl) |
| CAS Number | 152382-09-7 |
| Molecular Formula | |
| Molecular Weight | 240.30 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Insoluble in Water |
| Melting Point | 110–115 °C (Decomposes) |
Spectroscopic Signature[1]
-
IR (
): Strong absorption at 2170–2200 cm⁻¹ (C≡N stretch) and 1530/1350 cm⁻¹ ( stretch). -
¹H NMR (
): Singlet at 2.6–2.7 ppm ( ); Multiplet at 7.6–8.5 ppm (Aromatic protons).[1]
Thermal Decomposition & Stability[1]
Decomposition Mechanism
The thermal degradation of
Pathway A: Thermal Rearrangement (The "Isothiourea Shift")
At temperatures approaching the melting point (
-
Reactant:
-
Product:
(Isothiourea isomer)[1] -
Significance: The isothiourea is often the desired intermediate for drug synthesis.[1] However, in a pure melt, this reaction is exothermic and can accelerate runaway decomposition.[1]
Pathway B: Fragmentation (High Temperature)
At
-
Elimination: Loss of Methyl thiocyanate (
) or Aryl thiocyanate ( ). -
Volatiles: Evolution of
, , and . -
Residue: Formation of amorphous carbon nitride polymers (
).
Visualization of Decomposition Pathways[1]
Figure 1: Thermal decomposition pathways showing the competition between rearrangement and fragmentation.
Experimental Protocols
Thermal Stability Analysis (TGA/DSC)
This protocol validates the stability window of the compound before scale-up.[1]
Equipment:
-
Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000)[1]
-
Thermogravimetric Analyzer (TGA)[1]
Procedure:
-
Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan (crimped, pinhole lid to allow gas escape).
-
Purge Gas: Nitrogen (
) at 50 mL/min. -
Ramp: Heat from 30°C to 300°C at a rate of 5°C/min (slow ramp is crucial to resolve the rearrangement from decomposition).
-
Data Interpretation:
Synthesis of Benzimidazole Derivatives (Application)
The primary utility of this compound is its reactivity with nucleophiles.[1] This protocol describes the "decomposition" of the dithioate core to form a benzimidazole precursor.[1]
Reagents:
Workflow:
-
Dissolve the dithioate in Ethanol.[1]
-
Add the amine dropwise at Room Temperature (RT).[1]
-
Observation: Evolution of methanethiol (
) gas (rotten cabbage odor) indicates the displacement of the -methyl group. -
Reflux: Heat to 80°C for 2–4 hours.
-
Result: Formation of the
-cyano-guanidine or cyclized heterocycle.[1][2]
Safety & Handling Guidelines
Hazard Identification
-
HCN Potential: The
group can release cyanide under acidic hydrolysis or high thermal stress.[1] -
Sensitizer: Dithioates are potent skin sensitizers.
-
Explosion Risk: As a nitro compound, it possesses intrinsic energy. Do not heat confined samples >150°C without blast shielding.[1]
Storage[1]
-
Temperature: Store at -20°C to prevent slow thermal rearrangement.
-
Atmosphere: Store under Argon/Nitrogen. Moisture accelerates hydrolysis to thiocarbamates.[1]
References
-
Elgemeie, G. H., & Mohamed, R. A. (2016). Dimethyl N-cyanodithioiminocarbonate: Chemistry and Application in Synthesis of Fused Heterocycles. ResearchGate. Link
-
Guidechem. (n.d.). This compound - CAS 152382-09-7 Details. Guidechem. Link
-
Sigma-Aldrich. (n.d.).[1] Dimethyl N-cyanodithioiminocarbonate Product Sheet. Sigma-Aldrich.[1][3] Link[1]
-
Chambreau, S. D., et al. (2010). Thermal Decomposition Mechanisms of Cyano-Functionalized Ionic Liquids. eScholarship. Link
-
PubChem. (n.d.). Compound Summary: N-cyanocarbonimidodithioate derivatives. National Institutes of Health.[1] Link
Methodological & Application
Application Note: Methyl (3-nitrophenyl) cyanocarbonimidodithioate in Bioactive Synthesis
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis, reactivity, and application of Methyl N-cyano-N'-(3-nitrophenyl)carbamimidothioate (referred to here as the "Title Scaffold"), a critical intermediate derived from Dimethyl N-cyanodithioiminocarbonate (DCCD).
Executive Summary & Chemical Foundation
The compound Methyl (3-nitrophenyl) cyanocarbonimidodithioate (IUPAC: Methyl N-cyano-N'-(3-nitrophenyl)carbamimidothioate) represents a versatile "push-pull" alkene equivalent. It is characterized by a central carbon atom flanked by an electron-withdrawing cyanoimino group and two leaving groups (originally two S-methyls, one displaced by aniline).
Why this Scaffold Matters
In drug discovery, the 3-nitrophenyl moiety is a privileged pharmacophore, often serving as a precursor to 3-aminophenyl cores found in kinase inhibitors and antimicrobials. The N-cyano-S-methyl functionality acts as a reactive "lynchpin," allowing sequential nucleophilic substitutions to construct complex heterocycles like benzimidazoles, triazoles, and pyrimidines with high regioselectivity.
Mechanistic Insight: The Pathway
The reactivity is governed by the Nucleophilic Vinylic Substitution (
-
Activation: The electron-withdrawing cyano group makes the central carbon highly electrophilic.
-
Stepwise Displacement:
-
Step 1: Reaction of DCCD with 3-nitroaniline displaces one methylthiolate (
) to form the Title Scaffold. -
Step 2: Reaction with a second nucleophile (diamine, hydrazine, guanidine) displaces the second
group, leading to cyclization.
-
Synthesis Protocol: The Core Scaffold
This protocol details the synthesis of the mono-substituted intermediate.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |
| Dimethyl N-cyanodithioiminocarbonate (DCCD) | 146.23 | 1.0 | Electrophilic Core |
| 3-Nitroaniline | 138.12 | 1.0 | Nucleophile |
| Ethanol (Absolute) | - | Solvent | Medium |
| Potassium Hydroxide (KOH) | 56.11 | 0.1 | Catalyst (Optional) |
Step-by-Step Methodology
-
Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol (1.46 g) of DCCD in 20 mL of absolute ethanol.
-
Addition : Add 10 mmol (1.38 g) of 3-nitroaniline portion-wise to the stirring solution.
-
Reaction :
-
Heat the mixture to reflux (
) for 4–6 hours . -
Monitoring: Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:3). The starting material (DCCD) spot should disappear, and a new, more polar spot (product) should appear. Evolution of methanethiol (rotten cabbage odor) confirms the substitution is occurring (trap gas in bleach solution).
-
-
Work-up :
-
Cool the reaction mixture to room temperature, then chill in an ice bath (
) for 30 minutes. -
The product typically precipitates as a solid.
-
-
Purification :
-
Filter the precipitate under vacuum.
-
Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted thiol.
-
Recrystallization : Recrystallize from Ethanol/DMF (9:1) if high purity is required.
-
Expected Yield: 75–85% Appearance: Yellow to orange crystalline solid.
Application Protocol: Synthesis of Bioactive Heterocycles
The Title Scaffold is best utilized to synthesize 1-substituted-3-amino-1,2,4-triazoles , a class of compounds with potent anti-inflammatory and antimicrobial profiles.
Target: 3-Amino-5-(3-nitrophenylamino)-1H-1,2,4-triazole
Reaction Logic
Hydrazine hydrate acts as a binucleophile. It first displaces the remaining S-methyl group and then attacks the cyano group intramolecularly to close the triazole ring.
Methodology
-
Dissolution : Dissolve 5 mmol of the Title Scaffold (from Protocol 1) in 15 mL of Dioxane or Ethanol.
-
Nucleophilic Attack : Add 10 mmol of Hydrazine Hydrate (80%) dropwise.
-
Note: Excess hydrazine is used to drive the reaction and scavenge the MeSH byproduct.
-
-
Cyclization : Reflux the mixture for 6–8 hours .
-
Endpoint: TLC should show complete consumption of the thio-intermediate.
-
-
Isolation :
-
Evaporate the solvent under reduced pressure to 1/3rd volume.
-
Pour the residue into crushed ice-water (50 mL).
-
Neutralize with dilute HCl if necessary to precipitate the triazole.
-
-
Result : Filter the solid, wash with water, and dry.
Visualizing the Synthetic Pathways
The following diagram illustrates the divergent synthesis capabilities starting from the DCCD core, highlighting the Title Scaffold's role.
Caption: Divergent synthetic pathways utilizing the this compound scaffold to access distinct bioactive heterocycles.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete substitution or reversibility. | Increase reaction time; use a base catalyst (TEA or KOH) to deprotonate the aniline, increasing its nucleophilicity. |
| Oily Product | Impurities or residual solvent. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Strong Odor | Methyl Mercaptan (MeSH) evolution. | Safety Critical: Vent reaction into a bleach (NaOCl) trap to oxidize MeSH to odorless sulfonate. |
| No Cyclization (Step 2) | Steric hindrance or low temperature. | Switch solvent to Dioxane or DMF to achieve higher reflux temperatures ( |
References
-
Elgemeie, G. H., & Mohamed, R. A. (2020).[1] Dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Current Organic Chemistry . Retrieved from [Link]
-
Baig, M. H., et al. (2016). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential antimicrobial agents. Journal of Saudi Chemical Society . Retrieved from [Link]
- Gupta, A. K., et al. (2010). Synthesis of substituted benzimidazoles via N-cyano-S-methylisothiourea intermediates. European Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-(2-Nitrophenyl)-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers | MDPI [mdpi.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Methylation of Cyanidin-3-O-Glucoside with Dimethyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of Methyl (3-nitrophenyl)cyanocarbonimidodithioate via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of Methyl (3-nitrophenyl)cyanocarbonimidodithioate, a key intermediate in various synthetic pathways. The methodology centers on the use of flash column chromatography, a robust and efficient technique for the separation of moderately polar organic compounds. We will delve into the rationale behind the selection of the stationary and mobile phases, the optimization of the elution gradient, and the subsequent analysis of the purified fractions. This guide is intended for researchers and scientists in the fields of organic synthesis and drug development, offering a reliable method to obtain this compound in high purity.
Introduction
Methyl (3-nitrophenyl)cyanocarbonimidodithioate is a molecule of significant interest due to its unique electronic and structural features, stemming from the presence of a nitro group, a cyano moiety, and a dithioate functionality. The purification of such compounds can be challenging due to potential impurities from the synthetic process, including starting materials, by-products, and decomposition products. Column chromatography is a powerful and widely used technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase.[1][2][3] The choice of these phases is critical and is dictated by the polarity of the target molecule and its impurities.
The presence of the polar nitro group and the moderately polar cyano and dithioate groups suggests that Methyl (3-nitrophenyl)cyanocarbonimidodithioate is a compound of intermediate polarity. This characteristic makes it an ideal candidate for purification using normal-phase flash column chromatography with a silica gel stationary phase. The separation mechanism will be influenced by hydrogen bonding and π-π interactions between the nitro group and the silica surface.[4]
This protocol will first detail the development of an optimal solvent system using Thin Layer Chromatography (TLC), followed by the scaled-up purification via flash column chromatography. Finally, we will outline methods for the characterization and purity assessment of the final product.
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude Methyl (3-nitrophenyl) cyanocarbonimidodithioate | Glass chromatography column |
| Silica gel (230-400 mesh) | Fraction collector (optional) |
| n-Hexane (ACS grade) | Rotary evaporator |
| Ethyl acetate (ACS grade) | TLC tank |
| Dichloromethane (ACS grade) | TLC plates (silica gel 60 F254) |
| TLC visualization reagents (see protocol) | UV lamp (254 nm and 365 nm) |
| Glass wool | NMR spectrometer |
| Sand (acid-washed) | HPLC system (optional) |
| Collection tubes/flasks | Standard laboratory glassware |
Experimental Protocols
Part 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
A crucial first step in developing a column chromatography method is to determine the optimal mobile phase composition using TLC.[1] The goal is to find a solvent system that provides a good separation between the target compound and any impurities, with the target compound having a retention factor (Rƒ) of approximately 0.2-0.4.
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude Methyl (3-nitrophenyl)cyanocarbonimidodithioate in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.
-
Elution: Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Visualization: After elution, visualize the spots under a UV lamp (254 nm).[5] Many aromatic compounds are UV-active. For more specific visualization of the nitro group, a chemical stain can be used.[6]
-
Rƒ Calculation: Calculate the Rƒ value for each spot to determine the optimal solvent system for column chromatography.
Part 2: Flash Column Chromatography Purification
Flash chromatography is an air-pressure driven hybridization of medium and short column chromatography, which allows for rapid and efficient purifications.[1]
Workflow for Purification:
Caption: Workflow for the purification of Methyl (3-nitrophenyl)cyanocarbonimidodithioate.
Detailed Protocol:
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, create a dry-loading slurry by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. This will help to first elute non-polar impurities, followed by the target compound, and finally any more polar by-products.[8]
-
Collect the eluent in a series of labeled fractions. The size of the fractions will depend on the scale of the purification.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.[1] Spot every few fractions on a TLC plate and elute with the optimized solvent system.
-
Combine the fractions that show a single spot corresponding to the Rƒ of the desired product.
-
-
Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Methyl (3-nitrophenyl)cyanocarbonimidodithioate.
-
Part 3: Purity Assessment and Characterization
After isolation, it is essential to confirm the purity and identity of the compound.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for structural elucidation and purity assessment.[9][10][11] The spectrum of the purified product should be clean and consistent with the expected structure of Methyl (3-nitrophenyl)cyanocarbonimidodithioate.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC can be employed. A single sharp peak in the chromatogram indicates a high degree of purity.[4]
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC with a wider range of polarities. |
| Column overloading. | Use a larger column or reduce the amount of crude material. | |
| Cracked Column Bed | Silica gel bed ran dry. | Always keep the solvent level above the top of the silica gel. |
| Inhomogeneous packing. | Ensure the silica gel is packed as a uniform slurry. | |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Streaking on TLC | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| Compound is acidic or basic. | Add a small amount of acetic acid or triethylamine to the mobile phase. |
Conclusion
This application note provides a detailed and robust protocol for the purification of Methyl (3-nitrophenyl)cyanocarbonimidodithioate using flash column chromatography. By following the outlined steps for TLC optimization, column packing, elution, and fraction analysis, researchers can obtain this valuable compound in high purity, suitable for subsequent synthetic applications. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic compounds.
References
- Lee, S.L. (2007). The Chromatography of Nitro compounds.
- BenchChem. (2025).
- Campbell, R. M., & Lee, M. L. (n.d.).
- Agilent Technologies, Inc. (2011). Nitro compounds.
- Brunet, E. (2013, December 2). Chromatography of the isomers of Nitroanilide. YouTube.
- University of Colorado Boulder. (n.d.).
- Searle Separations Department. (n.d.).
- CDN. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 2.
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
- ChemHelp ASAP. (2021, February 9).
- Hamilton, D. J. (n.d.).
- University of Rochester. (n.d.). TLC stains. Department of Chemistry.
- ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
- Chemical Journal of Chinese Universities. (n.d.).
- Bakhite, E. A., et al. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules.
- Ahmadkhani, L., Abbasian, M., & Akbarzadeh, A. (n.d.). 1 H nMr spectrum of (a) 4-cyanopentanoic acid dithiobenzoate (b) CTa-Peg-CTa macro raFT agent.
- Sayed, E. M., et al. (2022, January 13). (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4).
- Harada, K., et al. (n.d.). Improved Method for Purification of Toxic Peptides Produced by Cyanobacteria. PubMed.
- Karthik Soundar N., et al. (2017, August 17). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine.
- International Research Journal of Modernization in Engineering Technology and Science. (n.d.). Spectroscopy Using Nuclear Magnetic Resonance Cardiovascular Dise.
- National Center for Biotechnology Information. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
- University of Hawai'i. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance.
- National Center for Biotechnology Information. (n.d.).
- Van der Veen, L. A., et al. (2002, September 3). Synthesis of 4-cyano and 4-nitrophenyl 1,6-dithio-D-manno-, L-ido- and D-glucoseptanosides possessing antithrombotic activity. PubMed.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. sciencepub.net [sciencepub.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. TLC stains [reachdevices.com]
- 8. m.youtube.com [m.youtube.com]
- 9. interesjournals.org [interesjournals.org]
- 10. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
Application Note: Safe Handling and Utilization of Methyl (3-nitrophenyl) cyanocarbonimidodithioate in Drug Discovery
Abstract & Scope
This guide details the safety protocols, handling procedures, and experimental workflows for Methyl (3-nitrophenyl) cyanocarbonimidodithioate (CAS: 152382-09-7). As a potent electrophilic intermediate containing nitro, cyano, and dithioate functionalities, this compound is widely employed in the synthesis of fused heterocycles (e.g., benzimidazoles, triazines) for medicinal chemistry. Its structural complexity presents specific hazards—primarily the release of toxic thiols and potential cyanide generation—that require rigorous engineering controls and deactivation strategies.
Chemical Identity & Hazard Analysis
Understanding the molecular architecture is the first step in safety. This compound is a "mixed" dithioimidocarbonate, acting as a versatile C-electrophile.
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 152382-09-7 |
| Formula | C₉H₇N₃O₂S₂ |
| Molecular Weight | 253.30 g/mol |
| Physical State | Yellow to orange solid (typically) |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in water.[1] |
Functional Group Hazard Matrix (The "Why" of Safety)
-
Cyanocarbonimidate Core (=N-CN): While generally stable, this motif can hydrolyze under strongly acidic conditions to release Hydrogen Cyanide (HCN).
-
Dithioate Linkage (-S-C(=N)-S-): These bonds are labile to nucleophiles. Reaction releases Methyl Mercaptan (MeSH) or 3-Nitrothiophenol , both of which are highly toxic, volatile, and possess a stench threshold in the ppb range.
-
Nitro Group (-NO₂): Adds oxidative potential. While this specific molecule is not classified as a primary explosive, nitro-aromatics can decompose violently under high heat (>200°C) or shock.
Engineering Controls & PPE
Trustworthiness Principle: Do not rely on odor to detect exposure. Olfactory fatigue occurs rapidly with thiols.
Primary Containment
-
Fume Hood: Mandatory. Operate at a face velocity of 0.5 – 0.8 m/s .
-
Scrubbing: If performing reactions >100 mg, the exhaust line must pass through a bleach (10% NaOCl) or NaOH trap to neutralize evolved thiols.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving is required.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (minimum 8 mil) or Laminate (Silver Shield) for prolonged handling. Sulfur compounds can permeate thin nitrile.
-
-
Respiratory: If handling outside a hood (strictly discouraged), use a full-face respirator with Multipurpose cartridges (OV/AG/P100) .
-
Clothing: Chemical-resistant lab coat and closed-toe shoes.
Experimental Protocol: Heterocycle Synthesis Workflow
This protocol illustrates a typical cyclization reaction (e.g., with a diamine) where the dithioate acts as a "1,1-biselectrophile."
Reagent Preparation
-
Weighing: Weigh the solid in a pre-tared vial inside the fume hood. Do not transport the open container across the lab.
-
Solvent Selection: Dissolve in anhydrous DMF or EtOH. Avoid water to prevent premature hydrolysis.
Reaction Setup (The "Self-Validating" System)
-
Step 1: Charge the reaction vessel with the amine nucleophile.
-
Step 2: Add this compound slowly.
-
Step 3: Validation: Monitor the headspace for "rotten cabbage" odor (MeSH). Absence of odor does not guarantee safety, but strong odor indicates a leak.
-
Step 4: Reflux. Ensure the condenser is vented to a bleach scrubber.
Workup & Quenching
Critical Safety Step: The reaction mixture likely contains unreacted thiols.
-
Cool the mixture to room temperature.
-
Quench: Slowly add a 10% Sodium Hypochlorite (Bleach) solution to the reaction waste before disposal. This oxidizes the malodorous thiols to odorless sulfonates.
-
Reaction:R-SH + 3 NaOCl → R-SO₃H + 3 NaCl
-
-
Adjust pH to neutral before aqueous disposal (if permitted) or dispose of as "High Hazard Organic Waste."
Visualizations
Hazard Logic & Control Flow
This diagram maps the chemical structure to specific risks and the required engineering controls.
Figure 1: Structural Hazard Analysis mapping functional groups to specific safety controls.
Synthesis Workflow with Scrubber System
A visual guide to setting up the reaction to prevent thiol release into the lab environment.
Figure 2: Operational workflow emphasizing the "Closed-Loop" scrubbing of toxic byproducts.
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and water for 15 min. Do not use ethanol (increases absorption). |
| Eye Contact | Rinse with water for 15 min. Seek ophthalmologist immediately. |
| Spill (< 1g) | Cover with weak bleach solution (5%) to oxidize. Absorb with vermiculite. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Alert: Watch for delayed pulmonary edema. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17412, 3-Methyl-4-nitrophenol (Analogous Nitro-aromatic data). Retrieved from [Link]
-
Elgemeie, G. H., & Mohamed, R. A. (2006). Dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles. ResearchGate.[2] Retrieved from [Link]
Sources
Abstract
Biguanide derivatives are a cornerstone in medicinal chemistry, with prominent examples including the antidiabetic drug metformin and the antimalarial proguanil.[1][2] Traditional synthesis methods often require prolonged reaction times and harsh conditions. This application note provides a comprehensive guide to the rapid, efficient, and scalable synthesis of N1-substituted aryl and dialkylbiguanides using microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, these protocols dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles, aligning with the principles of green chemistry.[3][4][5] We present detailed, step-by-step protocols for both classes of compounds, mechanistic insights, data interpretation, and a practical troubleshooting guide.
Principles and Mechanistic Insights
The Advantage of Microwave-Assisted Synthesis
Conventional heating relies on thermal conduction, which is often slow and inefficient, leading to temperature gradients within the reaction vessel. Microwave-assisted synthesis, however, utilizes the ability of polar molecules (solvents, reagents) to absorb microwave energy directly and efficiently.[5][6] This interaction, primarily through dipolar polarization and ionic conduction, results in rapid, uniform, and direct "in-core" heating of the reaction mixture.[4][5][6]
Key advantages for biguanide synthesis include:
-
Drastic Time Reduction: Reactions that take several hours under conventional reflux can often be completed in 5-30 minutes.[5][7][8]
-
Increased Yields and Purity: The rapid heating and precise temperature control can minimize the formation of side products.[4]
-
Enhanced Reaction Rates: Higher temperatures can be safely achieved in sealed vessels, significantly accelerating the reaction.[6]
-
Green Chemistry: MAOS often allows for the use of less solvent or more environmentally benign solvents, reducing overall waste.[4][6]
Reaction Mechanism
The synthesis of N1-substituted biguanides typically proceeds via the acid-catalyzed addition of a primary or secondary amine to a cyanoguanidine, most commonly dicyandiamide (1-cyanoguanidine).[7][9] The reaction can be promoted by proton sources like hydrochloric acid or by Lewis acids such as trimethylsilyl chloride (TMSCl), which has proven to be an excellent catalyst for this transformation.[8][10]
The mechanism involves two key steps:
-
Activation of Cyanoguanidine: The acid catalyst protonates or coordinates to the nitrile nitrogen of the cyanoguanidine, increasing the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: The amine acts as a nucleophile, attacking the activated nitrile carbon, leading to the formation of the biguanide structure after proton transfer and tautomerization.
Materials and Equipment
-
Microwave Reactor: A dedicated laboratory microwave synthesizer capable of controlling temperature and pressure is required.
-
Microwave Vials: Appropriate size (e.g., 10 mL, 35 mL) pressure-rated glass vials with stir bars and caps. [6]* Reagents:
-
Substituted anilines or dialkylamines (as free base or hydrochloride salt)
-
1-Cyanoguanidine (Dicyandiamide)
-
Trimethylsilyl chloride (TMSCl) or Hydrochloric acid (HCl)
-
-
Solvents: Anhydrous Acetonitrile (MeCN), Isopropyl alcohol (iPrOH), Ethanol (EtOH), Water.
-
Standard Glassware: Beakers, flasks, graduated cylinders.
-
Filtration Apparatus: Büchner funnel, filter flask, vacuum source.
-
Analytical Instruments: NMR Spectrometer, Mass Spectrometer, Melting Point Apparatus.
Protocol 1: Microwave-Assisted Synthesis of N1-Arylbiguanides
This protocol is adapted from methodologies that utilize TMSCl as an effective catalyst for the rapid synthesis of arylbiguanides from anilines. [8][11]This approach is particularly useful for generating libraries of compounds for screening purposes, such as inhibitors of dihydrofolate reductase. [10][12]
Step-by-Step Procedure
-
To a 10 mL microwave vial containing a magnetic stir bar, add the substituted aniline (1.0 mmol).
-
Add dicyandiamide (2.0 mmol, 2.0 equiv.).
-
Add anhydrous acetonitrile (3-5 mL).
-
While stirring, add trimethylsilyl chloride (TMSCl) (2.2 mmol, 2.2 equiv.) dropwise.
-
Securely cap the vial and place it in the microwave reactor.
-
Irradiate the mixture according to the parameters in Table 1. A typical condition is 140-150°C for 15 minutes. [7][11]7. After the reaction is complete, cool the vial to room temperature.
-
Add isopropyl alcohol (iPrOH, approx. 3 equivalents relative to the aniline) to the cooled mixture. [7]9. For work-up, some protocols suggest a brief secondary irradiation (e.g., 125°C for 1 minute) after adding iPrOH to ensure complete conversion and facilitate precipitation. [8][11]10. Cool the mixture in an ice bath to induce precipitation of the biguanide hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with cold acetonitrile and then cold isopropyl alcohol.
-
Dry the product under vacuum to yield the desired N1-arylbiguanide.
Reaction Parameters and Expected Results
| Parameter | Value | Rationale & Notes |
| Temperature | 130 - 150 °C | High temperatures accelerate the reaction; sealed vessels allow for heating above the solvent's boiling point. [7][11] |
| Time | 5 - 15 min | Microwave heating dramatically reduces the required reaction time compared to conventional methods. [8][11] |
| Power | 200 - 400 W | Power is typically adjusted by the instrument to maintain the set temperature. |
| Solvent | Anhydrous MeCN | A polar aprotic solvent that couples well with microwaves and is suitable for TMSCl chemistry. |
| Catalyst | TMSCl | Activates the cyanoguanidine for nucleophilic attack. Anhydrous conditions are crucial. [7][10] |
| Expected Yield | 60 - 95% | Yields are generally good to excellent and depend on the specific aniline substrate. [2] |
Protocol 2: Microwave-Assisted Synthesis of N1,N1-Dialkylbiguanides
This protocol outlines the synthesis of N1,N1-dialkylbiguanides, which can also be extended to N1-monoalkylbiguanides using the corresponding primary amine. The reaction often utilizes the amine hydrochloride salt directly or forms it in situ.
Step-by-Step Procedure
-
To a 10 mL microwave vial containing a magnetic stir bar, add the dialkylamine hydrochloride (1.0 mmol). If starting from the free base, add the amine (1.0 mmol) followed by an equimolar amount of concentrated HCl.
-
Add dicyandiamide (1.0 - 1.2 mmol, 1.0 - 1.2 equiv.).
-
Add a suitable polar solvent such as water, ethanol, or acetonitrile (3-5 mL).
-
Securely cap the vial and place it in the microwave reactor.
-
Irradiate the mixture according to the parameters in Table 2. A typical condition is 125°C for 30 minutes. [8]6. After the reaction is complete, cool the vial to room temperature.
-
If the product does not precipitate upon cooling, reduce the solvent volume in vacuo.
-
Add a suitable anti-solvent (e.g., acetone or diethyl ether) to induce precipitation of the biguanide hydrochloride salt.
-
Collect the solid product by vacuum filtration and wash with the anti-solvent.
-
Dry the product under vacuum.
Reaction Parameters and Expected Results
| Parameter | Value | Rationale & Notes |
| Temperature | 120 - 180 °C | Higher temperatures may be needed for less reactive alkylamines compared to anilines. [7] |
| Time | 15 - 60 min | Reaction times are short but may be slightly longer than for some arylbiguanides. [7][8] |
| Solvent | Water, EtOH, MeCN | Choice depends on the solubility of the amine salt. Water is a green and effective option. [9] |
| Catalyst | Hydrochloric Acid | The amine hydrochloride salt serves as the reactant and provides the necessary acid catalyst. |
| Expected Yield | 65 - 85% | Good yields are typically obtained, with purity often high enough for direct use. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective heating. 2. Reagents not pure/anhydrous. 3. Insufficient reaction time/temp. | 1. Ensure the solvent is polar enough for microwave coupling. 2. Use anhydrous solvents, especially with TMSCl. 3. Increase reaction time or temperature incrementally. |
| Formation of Side Products | 1. Temperature too high. 2. Incorrect stoichiometry. | 1. Lower the reaction temperature. 2. Verify the molar ratios of reagents, especially the amine to dicyandiamide. |
| Product Does Not Precipitate | 1. Product is too soluble in the reaction/work-up solvent. 2. Insufficient product formation. | 1. Concentrate the reaction mixture and/or add an anti-solvent (e.g., ether, acetone). 2. Check for reaction completion by TLC or LC-MS. |
| Vial Leaks / Pressure Limit Exceeded | 1. Vial not sealed correctly. 2. Reaction temperature is too high for the chosen solvent, generating excessive vapor pressure. | 1. Ensure the cap is properly tightened. Do not reuse caps. 2. Reduce the reaction temperature or use a solvent with a higher boiling point. |
Conclusion
Microwave-assisted synthesis is a powerful and validated technique for the rapid and efficient production of N1-aryl and N1-dialkylbiguanides. By significantly reducing reaction times and often improving yields, this technology accelerates the discovery and development process for new chemical entities in medicinal chemistry. The protocols provided herein serve as a robust starting point for researchers to explore this versatile class of compounds.
References
- The chemistry of biguanides. (2019). Canadian Journal of Chemistry.
- Grytsai, O., Ronco, C., & Benhida, R. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry.
-
Mayer, J. P., et al. (2004). An expedient and facile one-step synthesis of a biguanide library by microwave irradiation coupled with simple product filtration. Inhibitors of dihydrofolate reductase. Journal of Combinatorial Chemistry. [Link]
-
Zhou, Y., et al. (2018). Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment. ResearchGate. [Link]
-
Piglione, F., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Dolzhenko, A. V., et al. (2023). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. ACS Omega. [Link]
-
Grytsai, O., Ronco, C., & Benhida, R. (2021). Synthetic accesses to biguanide compounds. PMC. [Link]
-
Microwave-assisted synthesis of chitosan biguanidine hydrochloride and its antioxidant activity in vitro. (n.d.). ResearchGate. [Link]
-
Kumar, D. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Mayer, J. P., et al. (2004). An Expedient and Facile One-Step Synthesis of a Biguanide Library by Microwave Irradiation Coupled with Simple Product Filtration. Inhibitors of Dihydrofolate Reductase. ACS Publications. [Link]
-
Nixon, G. L., et al. (2019). Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone. PMC. [Link]
-
Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. [Link]
-
Narise, T., et al. (2018). Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment. ResearchGate. [Link]
-
Pai, N. R., & Sawant, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica. [Link]
Sources
- 1. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rjpdft.com [rjpdft.com]
- 5. visitka.narod.ru [visitka.narod.ru]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 8. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. An expedient and facile one-step synthesis of a biguanide library by microwave irradiation coupled with simple product filtration. Inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
improving the yield of Methyl (3-nitrophenyl) cyanocarbonimidodithioate synthesis
This guide is structured as a specialized technical support resource. It prioritizes actionable, high-level chemical engineering principles over generic textbook instructions.[1][2]
Ticket Topic: Yield Optimization for Methyl N-cyano-N'-(3-nitrophenyl)carbamimidothioate Assigned Specialist: Dr. A. Vance, Senior Application Scientist Reference Code: OPT-CYANO-3NA[1][2]
Executive Summary & Reaction Logic
You are synthesizing Methyl N-cyano-N'-(3-nitrophenyl)carbamimidothioate (often referred to as the "mono-adduct").[1][2] This reaction involves the nucleophilic displacement of one methylthio (-SMe) group from Dimethyl N-cyanodithioiminocarbonate (DCCD) by 3-nitroaniline .[1][2]
The Core Challenge: 3-Nitroaniline is a deactivated nucleophile due to the strong electron-withdrawing nitro group at the meta position.[1][2] Consequently, the reaction often suffers from:
-
Incomplete Conversion: The equilibrium struggles to shift forward.
-
Competitive Hydrolysis: The cyano-imine moiety is sensitive to moisture under basic conditions.[2]
-
Solubility Mismatch: The starting materials and product have conflicting solubility profiles in standard alcohols.
Reaction Scheme
The following diagram illustrates the reaction pathway and the critical equilibrium point involving Methyl Mercaptan (MeSH).
Figure 1: Reaction mechanism highlighting the elimination of MeSH as the driving force.
Critical Control Points (Optimization Strategy)
To increase yield from ~50% to >85%, you must address three specific variables.
A. The "MeSH Trap" (Equilibrium Shift)
This reaction is an addition-elimination equilibrium.[2] The leaving group is methanethiol (MeSH) . If MeSH remains in the solution, it acts as a nucleophile and reverts the product back to the starting material.[1]
-
Protocol Adjustment: You must actively remove MeSH.
-
Action: Do not run this in a closed vessel. Use a reflux condenser fitted with a bleach trap (sodium hypochlorite solution) on the outlet. The nitrogen sweep helps carry the MeSH gas out of the reaction mixture, driving the equilibrium to the right (Le Chatelier's principle).[1]
B. Solvent Polarity & Temperature
3-Nitroaniline has poor solubility in cold ethanol but dissolves in refluxing ethanol.[2] However, if the reaction is too slow, the product may precipitate and coat the unreacted aniline.[1]
-
Recommendation: Switch from pure Ethanol to Acetonitrile (MeCN) or a DMF/Ethanol gradient.
-
Why: Acetonitrile allows for a higher reflux temperature (82°C vs 78°C) and better solubilizes the deactivated aniline without promoting solvolysis of the cyano group.
C. Catalysis for Deactivated Amines
Standard thermal conditions may fail for 3-nitroaniline.[1][2]
-
Action: Add Triethylamine (Et3N) or Pyridine (1.0 - 1.2 eq).[2]
-
Mechanism: While the amine is the nucleophile, the base neutralizes acidic impurities and, more importantly, helps deprotonate the zwitterionic intermediate, accelerating the elimination of the thiolate.[1]
Optimized Experimental Protocol
Scale: 10 mmol basis Expected Yield: 85-92% Appearance: Yellow to orange crystalline solid[1][2]
Materials
-
Dimethyl N-cyanodithioiminocarbonate (DCCD): 1.46 g (10 mmol)[1][2]
-
3-Nitroaniline: 1.38 g (10 mmol) [Use 1.0 eq; excess is hard to remove][1][2]
-
Solvent: Acetonitrile (20 mL) [Preferred] or Ethanol (30 mL)
-
Base: Triethylamine (1.5 mL, ~11 mmol)[1]
Step-by-Step Workflow
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a tube leading into a beaker of 10% bleach (to neutralize MeSH odors).
-
Dissolution: Add DCCD and Acetonitrile to the flask. Stir at Room Temperature (RT) until dissolved.
-
Addition: Add 3-Nitroaniline in one portion, followed by Triethylamine.
-
Reaction:
-
Monitoring: Check TLC (Eluent: 30% EtOAc in Hexanes). The DCCD spot (high Rf) should disappear.
-
Workup (Crystallization):
-
Cool the reaction mixture slowly to RT.
-
Crucial Step: If no precipitate forms, reduce volume by 50% under vacuum, then place in an ice bath (0-4°C) for 1 hour.
-
-
Filtration: Filter the solid under vacuum.
-
Wash: Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted DCCD and red impurities.
-
Drying: Dry in a vacuum oven at 45°C.
Troubleshooting Matrix
Use this decision tree to diagnose yield issues.
Figure 2: Troubleshooting logic for common synthesis failures.
FAQ: Common User Scenarios
Q: My product is an oil that won't crystallize. What happened? A: This usually indicates the presence of unreacted DCCD or the formation of the "bis-adduct" (where both SMe groups are replaced).
-
Fix: Triturate the oil with cold diethyl ether. The product is insoluble in ether, while DCCD is soluble. Scratch the flask walls with a glass rod to induce nucleation.
Q: Can I use water as a solvent? A: No. While water is green, DCCD is not soluble in it, and the cyano group is liable to hydrolyze to a urea derivative under prolonged heating in aqueous base.[1]
Q: The reaction smells terrible even with a trap. A: Methyl mercaptan has a low odor threshold (ppb range). Ensure your bleach trap has a high pH (add NaOH pellets to the bleach). The oxidation of MeSH requires basic conditions to be effective.
Data Summary: Solvent Effects
| Solvent | Temperature | Reaction Time | Typical Yield | Notes |
| Ethanol | 78°C | 12-16 h | 55-65% | Slow conversion; product precipitates cleanly.[1][2] |
| Acetonitrile | 82°C | 6-8 h | 85-92% | Best balance of solubility and rate.[1][2] |
| DMF | 100°C | 2-3 h | 70-80% | Fast, but workup is difficult (requires aqueous crash-out).[1][2] |
| Toluene | 110°C | 4 h | 40-50% | Poor solubility of 3-nitroaniline limits reaction.[1][2] |
References
-
Wang, J.-L., Ma, S., Zhang, P.-Z., & Zhang, Q.-F. (2020).[1][2] Syntheses and Crystal Structures of Methyl N-Substituted-N′-Cyanocarbamimidothioates Derived from Dimethyl N-Cyanodithioiminocarbonate. Journal of Chemical Crystallography, 50, 245–251.[1]
- Key Insight: Establishes the baseline protocol for refluxing ethanol and characteriz
-
Elgemeie, G. H., & Mohamed, R. A. (2016).[1] Dimethyl N-cyanodithioiminocarbonate: A versatile reagent in organic synthesis.[1][2] Reviews in Organic Chemistry.
- Key Insight: Comprehensive review of DCCD reactivity, confirming the stepwise displacement of S-Me groups.
-
PubChem. (n.d.).[3] 3-Nitroaniline Compound Summary. National Center for Biotechnology Information.
- Key Insight: Solubility data confirming poor water solubility and good solubility in hot ethanol/acetonitrile.
Sources
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving Cyanocarbonimidodithioates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with cyanocarbonimidodithioates. This guide provides in-depth technical assistance in a question-and-answer format to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the reasoning behind them, ensuring scientific integrity and empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with dimethyl N-cyanocarbonimidodithioate?
A1: Reactions involving dimethyl N-cyanocarbonimidodithioate often utilize base catalysis. The most frequently employed catalyst is triethylamine in a suitable solvent like ethanol. This is particularly common in the synthesis of various fused heterocycles.[1] The basic catalyst facilitates the reaction by deprotonating active methylene compounds or other nucleophiles, which then attack the electrophilic carbon of the cyanocarbonimidodithioate. For cycloaddition reactions, transition metal catalysts, such as cobalt complexes, have been shown to be effective in related systems involving cyanamides, suggesting their potential applicability.[2] Lewis acids can also play a role in activating the cyanocarbonimidodithioate or the reaction partner in cycloaddition reactions.[3][4][5]
Q2: I am observing low to no product yield in my reaction. What are the first troubleshooting steps I should take?
A2: Low or no yield is a common issue in synthetic chemistry. Before making significant changes to your protocol, it's crucial to systematically verify your initial setup. Here’s a checklist of initial troubleshooting steps:
-
Reagent Purity and Quality: Confirm the purity of your starting materials, especially the dimethyl N-cyanocarbonimidodithioate and your nucleophile. Impurities can inhibit the catalyst or lead to side reactions. Ensure your reagents have not degraded during storage.[6][7]
-
Solvent and Glassware: Ensure your glassware is scrupulously clean and dry. The presence of moisture can be detrimental, especially if you are using water-sensitive catalysts or reagents. Use anhydrous solvents when necessary.[6][7]
-
Reaction Concentration: Verify that your calculations for reagent stoichiometry and reaction concentration are correct. Reactions that are too dilute may proceed very slowly or not at all.[6]
-
Inert Atmosphere: If your catalyst or reagents are sensitive to air or moisture, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Catalyst Activity: If you are using a solid catalyst, ensure it is fresh and has been stored correctly. For base catalysts like triethylamine, ensure it is of high purity.[7]
Q3: How can I monitor the progress of my reaction involving cyanocarbonimidodithioates effectively?
A3: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of these reactions.[8] Here are some tips for effective TLC monitoring:
-
Co-spotting: Always run a co-spot with your starting material and the reaction mixture to accurately determine if the starting material is being consumed and to differentiate the product spot.[8]
-
Solvent System: You may need to experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) to achieve good separation between your starting materials, intermediates, and products.
-
Visualization: Use a UV lamp to visualize spots. If your compounds are not UV-active, you can use staining agents like potassium permanganate or iodine.
-
High Boiling Point Solvents: If your reaction is in a high boiling point solvent like DMF or DMSO, which can cause smearing on the TLC plate, you can spot the plate and then place it under high vacuum for a few minutes to evaporate the solvent before developing the plate.[8]
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Formation of Multiple Unidentified Side Products
Question: My reaction is messy, showing multiple spots on the TLC plate, and the desired product is a minor component. What could be the cause and how can I improve the selectivity?
Answer: The formation of multiple side products often points to issues with reaction conditions or the stability of your reactants or products.
Potential Causes and Solutions:
-
Reaction Temperature is Too High: Elevated temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways, leading to a mixture of products.
-
Optimization Protocol:
-
Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C) while keeping all other parameters constant.
-
Monitor each reaction by TLC at regular intervals to observe the rate of product formation versus side product formation.
-
Select the lowest temperature that provides a reasonable reaction rate and the cleanest product profile.[9][10]
-
-
-
Incorrect Stoichiometry: An excess of one reactant, particularly a highly reactive one, can lead to side reactions.
-
Optimization Protocol:
-
Carefully control the stoichiometry of your reactants.
-
If one reactant is prone to self-condensation or other side reactions, consider adding it slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the reactive species, favoring the desired reaction pathway.
-
-
-
Inappropriate Catalyst or Catalyst Loading: The choice and amount of catalyst are critical for selectivity. A catalyst that is too strong or used in excess can promote side reactions.
-
Catalyst Screening: If using a base catalyst, consider screening a range of bases with varying strengths (e.g., triethylamine, DBU, potassium carbonate). For Lewis acid-catalyzed reactions, screen different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃).[5][7]
-
Catalyst Loading Optimization: Run the reaction with varying catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal amount that maximizes the yield of the desired product without promoting side reactions.
-
Data Presentation: Catalyst Screening for a Hypothetical Reaction
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield of Desired Product (%) | Major Side Products Observed |
| Triethylamine | 10 | 80 | 12 | 45 | Dimerization of starting material |
| DBU | 10 | 60 | 8 | 75 | Minor unidentified impurities |
| K₂CO₃ | 20 | 80 | 24 | 30 | Incomplete conversion, starting material remains |
| ZnCl₂ | 15 | RT | 18 | 60 | Formation of a constitutional isomer |
Logical Workflow for Troubleshooting Side Product Formation
Caption: Troubleshooting workflow for minimizing side product formation.
Issue 2: Catalyst Deactivation or Inhibition
Question: My reaction starts well, but then stalls before completion. What could be causing my catalyst to become inactive?
Answer: Catalyst deactivation or inhibition can occur through several mechanisms, and identifying the root cause is key to resolving the issue.
Potential Causes and Solutions:
-
Presence of Water or Protic Impurities: For many catalytic systems, especially those involving strong bases or Lewis acids, water can act as a poison by reacting with the catalyst or quenching reactive intermediates.
-
Experimental Protocol:
-
Thoroughly dry all glassware in an oven before use.
-
Use freshly distilled or anhydrous solvents.
-
Ensure all starting materials are anhydrous. If necessary, dry them over a suitable drying agent or under high vacuum.
-
Run the reaction under a dry, inert atmosphere (N₂ or Ar).[7]
-
-
-
Product Inhibition: The product of the reaction may be coordinating to the catalyst, rendering it inactive. This is particularly relevant for metal-based catalysts where the product may be a stronger ligand than the reactants.
-
Troubleshooting Strategy:
-
Try to run the reaction at a higher dilution to disfavor product-catalyst binding.
-
If possible, choose a catalyst that is less susceptible to product inhibition. This may require screening different ligands for a metal catalyst.
-
-
-
Side Reactions with the Catalyst: A component of the reaction mixture could be reacting with the catalyst itself. For example, in some palladium-catalyzed cyanations, excess cyanide can form inactive palladium-cyanide complexes.[11]
-
Troubleshooting Strategy:
-
Carefully control the stoichiometry of all reagents.
-
If a reagent is suspected of reacting with the catalyst, consider a slower addition of that reagent.
-
-
Illustrative Diagram: Catalyst Deactivation Pathways
Caption: Common pathways for catalyst deactivation.
Issue 3: Difficulty with Product Isolation and Purification
Question: The reaction appears to be successful by TLC, but I am struggling to isolate a pure product. What are some common pitfalls and how can I overcome them?
Answer: Challenges in product isolation and purification can be as frustrating as a failed reaction. Here are some common issues and their solutions:
-
Product is Water-Soluble: If your product has polar functional groups, it may have significant solubility in the aqueous layer during workup.
-
Solution: Before discarding the aqueous layer, extract it several more times with your organic solvent. If the product is highly polar, you may need to use a more polar extraction solvent like ethyl acetate or even a mixture of chloroform and isopropanol. You can also try to "salt out" the product by saturating the aqueous layer with sodium chloride, which can decrease the solubility of organic compounds in the aqueous phase.[12]
-
-
Formation of an Emulsion During Workup: Emulsions are a common problem, especially when dealing with basic or acidic aqueous solutions and certain organic solvents.
-
Solution: To break an emulsion, you can try adding brine (saturated NaCl solution), adding more of the organic solvent, or filtering the mixture through a pad of celite. Gentle swirling instead of vigorous shaking during extraction can also help prevent emulsion formation.
-
-
Difficulty with Column Chromatography: The product may be streaking on the silica gel column or co-eluting with impurities.
-
Optimization of Chromatography:
-
Solvent System: Systematically vary the polarity of your eluent. Adding a small amount of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) can improve peak shape.
-
Silica Gel Deactivation: If your compound is sensitive to the acidic nature of silica gel, you can use deactivated silica gel (by adding a small percentage of water) or use a different stationary phase like alumina.[8]
-
Alternative Purification: If chromatography is consistently problematic, consider other purification techniques such as recrystallization or distillation if your compound is a solid or a high-boiling liquid, respectively.
-
-
References
-
University of Rochester. GC Troubleshooting Guide. Available from: [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions. a. Available from: [Link]
-
Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available from: [Link]
-
Nalikezhathu, A. Synthesis of bioactive N-heterocycles by hydrogen-borrowing catalysis. Available from: [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2026). PMC. Available from: [Link]
-
Lewis Acid Acceleration of C–N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes and Catalytic Amidation of Heteroaryl Bromides. PMC. Available from: [Link]
-
MDPI. Special Issue : Catalysts for the Synthesis of heterocyclic Compounds. Available from: [Link]
-
Catalytic Cyanation of C–N Bonds with CO2/NH3. (2022). PMC. Available from: [Link]
-
Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021). UNL. Available from: [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Available from: [Link]
-
Microwave-assisted synthesis of nitrogen heterocycles. Available from: [Link]
-
Yang, L., & Chang, S. (2019). Ni-Mediated Generation of “CN” Unit from Formamide and Its Catalysis in the Cyanation Reactions. IBS Publications Repository. Available from: [Link]
-
Guidelines for the use of NOVECAT catalysts and ligands. (2021). novecal. Available from: [Link]
-
Optimization of reaction conditions for surfactant- mediated CA-RE.... ResearchGate. Available from: [Link]
-
Multi-task Bayesian Optimization of Chemical Reactions. (2021). ChemRxiv. Available from: [Link]
-
Ashraf, M. A., et al. (2020). New insights into the Lewis acidity of guanidinium species: Lewis acid interaction provides reactivity. Comptes Rendus de l'Académie des Sciences. Available from: [Link]
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (2018). PMC. Available from: [Link]
-
Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. ResearchGate. Available from: [Link]
-
Exploring New Bioorthogonal Catalysts: Scaffold Diversity in Catalysis for Chemical Biology. (2025). Available from: [Link]
-
Photosensitized [2 + 2]-Cycloadditions of Dioxaborole: Reactivity Enabled by Boron Ring Constraint Strategy. (2023). PMC. Available from: [Link]
-
Mechanism-Guided Development of Transition-Metal-Catalyzed C-N Bond-Forming Reactions Using Dioxazolones as the Versatile Amidating Source. (2021). PubMed. Available from: [Link]
-
Late‐Stage C−H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. (2023). Available from: [Link]
-
LEWIS ACID CATALYSIS IN [4+2] CYCLOADDITION. (2016). YouTube. Available from: [Link]
-
Lewis Acid-Catalyzed Carbofunctionalization of Uncommon C,N-Diacyliminium Ions: Controlling Regio- and En…. OUCI. Available from: [Link]
-
Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts. (2024). MDPI. Available from: [Link]
-
MOF-Derived Cu@N-C Catalyst for 1,3-Dipolar Cycloaddition Reaction. (2022). PMC. Available from: [Link]
-
Green Lewis Acid Catalysis in Organic Synthesis. (2025). ResearchGate. Available from: [Link]
-
Frontier, A. (2026). Troubleshooting Thin Layer Chromatography. University of Rochester Chemistry. Available from: [Link]
-
Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. (2022). MDPI. Available from: [Link]
-
(PDF) Synthesis of 2‐Aminopyridines via Cobalt‐Catalyzed Cycloaddition of Diynes with N‐Substituted and N‐Unsubstituted Cyanamides. (2025). ResearchGate. Available from: [Link]
-
Eisen, M. S., Straub, T., & Haskel, A. (1998). Designing new catalytic C–C and C–N bond formations promoted by organoactinides. Scilit. Available from: [Link]
-
Catalytic cyanation of aryl iodides using DMF and ammonium bicarbonate as the combined source of cyanide: a dual role of copper catalysts. (2015). Chemical Communications (RSC Publishing). Available from: [Link]
-
BJOC - Synthetic accesses to biguanide compounds. (2021). Beilstein Journals. Available from: [Link]
-
Organo-cyanamides: convenient reagents for catalytic amidation of carboxylic acids. (2018). Chemical Communications (RSC Publishing). Available from: [Link]
-
Cationic Catalysts as a New Strategy to Catalyze N-Carboxyanhydrides Polymerization. (2024). PMC. Available from: [Link]
-
Synthesis, Nanoformulations, and In Vitro Anticancer Activity of N-Substituted Side Chain Neocryptolepine Scaffolds. (2022). MDPI. Available from: [Link]
-
Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives. (2022). PMC. Available from: [Link]
-
Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. (2022). PMC. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Lewis Acid-Catalyzed Carbofunctionalization of Uncommon <i>C</i>,<i>N</i>-Diacyliminium Ions: Controlling Regio- and En… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pr.ibs.re.kr [pr.ibs.re.kr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. novecal.com [novecal.com]
- 12. How To [chem.rochester.edu]
Technical Support Center: Navigating Cyanoguanidine Additions with Low-Reactivity Aliphatic Amines
Welcome to the technical support center dedicated to a common yet persistent challenge in synthetic chemistry: the guanylation of poorly reactive aliphatic amines using cyanoguanidine. This guide is designed for researchers, scientists, and drug development professionals who encounter sluggish reactions, low yields, or complete reaction failure when working with sterically hindered or electronically deactivated aliphatic amine substrates.
Our goal is to move beyond simple protocols and provide a framework for rational troubleshooting. We will delve into the underlying mechanistic principles to understand why these reactions fail and explore field-proven strategies to overcome these hurdles, ensuring your synthetic campaigns are both successful and efficient.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the foundational concepts behind the low reactivity of aliphatic amines in this context.
Q1: What makes the addition of aliphatic amines to cyanoguanidine so challenging?
The difficulty arises from a combination of factors related to both reaction partners:
-
The Amine's Nucleophilicity: While aliphatic amines are generally considered strong bases, their effectiveness as nucleophiles can be severely diminished by steric hindrance. Bulky substituents near the nitrogen atom (e.g., secondary amines like diisopropylamine or primary amines on a tertiary carbon like tert-octylamine) physically obstruct the approach to the electrophilic carbon of the cyanoguanidine.
-
The Stability of Cyanoguanidine: Cyanoguanidine is a highly resonance-stabilized and relatively unreactive electrophile. The electron-donating character of the amino groups reduces the electrophilicity of the nitrile carbon, making it less susceptible to attack by all but the most reactive nucleophiles.
Q2: What are the traditional methods, and why are they often insufficient?
Historically, chemists have relied on brute-force methods to drive this reaction forward. These include:
-
Direct Fusion: This involves heating a mixture of the amine hydrochloride salt with cyanoguanidine at very high temperatures (e.g., 135–165 °C).[1] While sometimes effective for simple amines, these harsh conditions are unsuitable for complex molecules with sensitive functional groups and often lead to decomposition and low yields.
-
Copper Salt Mediation: The use of copper salts, such as CuCl₂, in refluxing water can facilitate the addition.[1][2] However, this method introduces a metal that must be rigorously removed from the final product, a significant concern in pharmaceutical development. Furthermore, its efficacy with hindered aliphatic amines remains limited.
These classical approaches lack the subtlety required for modern, complex substrates and often result in a trade-off between conversion and decomposition.
Troubleshooting Guide: From Diagnosis to Solution
This section is structured to address specific experimental failures in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Problem: My reaction shows no or very low conversion, even after prolonged heating with a standard protocol.
This is the most common failure mode and points to an insufficient activation energy being supplied to overcome the inherent low reactivity of the substrates.
Root Cause Analysis: The primary issue is the low electrophilicity of the cyanoguanidine's nitrile carbon, coupled with the amine's poor nucleophilicity. The reaction requires a significant energetic "push."
Solution 1: Employ a Lewis Acid Catalyst to Activate Cyanoguanidine
The most effective modern strategy is to activate the cyanoguanidine directly using a Lewis acid. The catalyst coordinates to one of the nitrogen atoms of the nitrile group, which dramatically increases the electrophilicity of the adjacent carbon, making it a much more attractive target for the weakly nucleophilic amine.
Mechanism: Lewis Acid-Catalyzed Cyanoguanidine Addition
Caption: Lewis acid coordination polarizes the nitrile, facilitating nucleophilic attack.
Recommended Lewis Acid Systems:
| Lewis Acid Catalyst | Typical Solvent | Temperature (°C) | Key Advantages & Considerations | Source |
| Aluminum Chloride (AlCl₃) | Dry THF | 60-70 | Inexpensive and effective, but strictly requires anhydrous conditions. | [2][3] |
| Scandium(III) Triflate (Sc(OTf)₃) | Water | 25-50 | Excellent for water-soluble substrates (e.g., peptides). Mild conditions. | |
| Ytterbium(III) Triflate (Yb(OTf)₃) | Solvent-free or Toluene | 80-110 | Highly efficient for a broad range of amines. |
Experimental Protocol: AlCl₃-Catalyzed Guanylation of a Hindered Amine
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add dry THF (10 mL) to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add cyanoguanidine (1.0 eq) and the aliphatic amine (1.1 eq). Stir to dissolve/suspend.
-
Catalyst Introduction: Cool the mixture to 0 °C in an ice bath. Carefully add Aluminum Chloride (AlCl₃, 1.1 eq) portion-wise. Note: The addition can be exothermic.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 65 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench by slow addition of water, followed by a 10% aqueous solution of NaOH to dissolve the aluminum salts.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Solution 2: Utilize Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating, allowing reactions to reach the required activation energy in minutes rather than hours. This can dramatically improve yields and reduce the formation of degradation byproducts.[2]
Experimental Protocol: Microwave-Assisted Guanylation
-
Preparation: In a dedicated microwave reaction vial, combine the aliphatic amine (1.0 eq), cyanoguanidine (1.2 eq), and a suitable high-boiling solvent (e.g., NMP or DMF).
-
Sealing: Securely cap the vial.
-
Irradiation: Place the vial in the microwave reactor. Set the temperature to 150-180 °C and the reaction time to 20-40 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and purify as described above.
Problem: My aliphatic amine is particularly bulky (e.g., di-sec-butylamine), and even Lewis acids are ineffective.
For the most challenging substrates, activating the cyanoguanidine may not be enough. An alternative strategy involves activating the amine or using a different coupling partner.
Solution: Trimethylsilyl (TMS) Activation of Cyanoguanidine
Reacting cyanoguanidine with a silylating agent like hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMSCl) can generate a more reactive intermediate. This approach has proven particularly effective for aliphatic amines that are otherwise unreactive.[2] The combination of TMS-activation with microwave heating can be especially potent.[2]
Workflow: Troubleshooting Low Reactivity in Guanylation
Caption: A systematic approach to overcoming reaction failure.
Final Recommendations from the Scientist's Bench
When faced with a low-reactivity aliphatic amine in a cyanoguanidine addition, do not persist with failing classical methods. A systematic, mechanistically informed approach is key.
-
Start with a Lewis Acid: For most hindered amines, AlCl₃ in dry THF is a robust and cost-effective starting point.
-
Escalate to Microwaves: If thermal catalysis is too slow or leads to decomposition, microwave-assisted synthesis is your next logical step.
-
Consider Advanced Activation: For the most recalcitrant substrates, TMS-activation of the cyanoguanidine represents the state-of-the-art for this specific transformation.
By understanding the root causes of low reactivity and applying these targeted troubleshooting strategies, you can significantly improve your success rate in synthesizing substituted guanidines, even with the most challenging aliphatic amines.
References
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
Funel, C., & Primas, N. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1144–1175. Retrieved from [Link]
-
Du, Z., & Shen, Q. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(11), 2048–2058. Retrieved from [Link]
-
Carrillo-Hermosilla, F., & Otero, A. (2010). Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. Inorganica Chimica Acta, 363(1), 1-13. Retrieved from [Link]
-
Coles, M. P. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Dalton Transactions, 43(12), 4493–4509. Retrieved from [Link]
-
Kantam, M. L., et al. (2012). Catalytic Guanylation of Aliphatic, Aromatic, Heterocyclic Primary and Secondary Amines Using Nanocrystalline Zinc(II) Oxide. ChemInform, 43(31). Retrieved from [Link]
-
Gagnon, P. E., et al. (1958). SYNTHESES OF SUBSTITUTED GUANIDINES. Canadian Journal of Chemistry, 36(10), 1436-1440. Retrieved from [Link]
-
Podevin, C., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1144-1175. Retrieved from [Link]
-
Primas, N., et al. (2017). Cyanoguanidine as a versatile, eco-friendly and inexpensive reagent for the synthesis of 2-aminobenzoxazoles and 2-guanidinobenzoxazoles. RSC Advances, 7(85), 54224-54233. Retrieved from [Link]
Sources
Technical Support Center: Stability & Storage of Methyl (3-nitrophenyl) cyanocarbonimidodithioate
Executive Technical Brief
Methyl (3-nitrophenyl) cyanocarbonimidodithioate (CAS 152382-09-7) is a specialized electrophilic synthon used primarily in the construction of nitrogen-containing heterocycles (e.g., diaminopyrimidines, benzimidazoles). Structurally, it features a core
The Stability Paradox: While the electron-withdrawing cyano and nitro groups stabilize the central double bond against spontaneous polymerization, they simultaneously activate the carbon center (
This guide replaces generic "store cool and dry" advice with a mechanistic preservation strategy designed to maintain >98% HPLC purity over extended storage periods.
Troubleshooting Guide: Diagnostics & Remediation
Use this section to diagnose immediate physical changes in your reagent.
Q1: The compound has developed a distinct "rotten egg" or sulfurous odor. Is it still usable?
Status: Critical Degradation Likely.
Mechanism: The odor indicates the release of methanethiol (MeSH) or 3-nitrothiophenol . This is the hallmark of hydrolysis. Moisture has attacked the electrophilic carbon, displacing one of the thiol groups and converting the active reagent into an inert
-
Perform a quick TLC or LC-MS . Look for the loss of the parent mass and the appearance of hydrolysis byproducts (lower molecular weight).
-
If the parent peak is <90%, discard . Re-purification is often more costly than replacement due to the toxicity of the free thiophenols.
Q2: The solid has shifted from off-white/pale yellow to a deep orange or brown.
Status: Photolytic or Oxidative Stress. Mechanism: The 3-nitrophenyl moiety is a chromophore susceptible to UV-induced radical formation. Deepening color typically suggests:
-
Photolysis: Nitro group reduction or rearrangement.
-
Oxidation: Formation of sulfoxides (
) on the thioether linkages, which often appear darker and are highly unstable. Action:
-
If the texture is unchanged (dry powder): Run an NMR. If the core structure is intact, recrystallize from an anhydrous non-protic solvent (e.g., CH₂Cl₂/Hexane) to remove colored impurities.
-
Prevention: Verify the container is amber glass and wrapped in foil.
Q3: I see a precipitate forming in my DMSO stock solution after thawing.
Status: Disproportionation (Scrambling). Mechanism: Asymmetric dithioiminocarbonates can undergo ligand exchange in solution, establishing an equilibrium between the mixed ester (your compound), the dimethyl ester, and the bis(3-nitrophenyl) ester. This is catalyzed by trace acidity or heat. The precipitate is likely the symmetrical bis(3-nitrophenyl) analog, which is less soluble. Action:
-
Do not filter and use. The supernatant now has an altered stoichiometry.
-
Protocol Change: Never store this compound in solution for >24 hours. Prepare fresh aliquots immediately before use.
Mechanistic Visualization: Degradation Pathways
Understanding how the molecule breaks down is the key to preventing it. The diagram below illustrates the two primary failure modes: Hydrolysis (moisture attack) and Disproportionation (solution instability).
Figure 1: The primary degradation pathways. Note that moisture leads to irreversible hydrolysis (Red), while solution storage leads to equilibrium scrambling (Green).
The "Gold Standard" Storage Protocol
This protocol is designed to be self-validating . If you follow these steps, the compound will remain stable for 12+ months.
Phase 1: Arrival & Initial Handling
-
Equilibration: Upon receipt, allow the sealed container to warm to room temperature inside a desiccator before opening.
-
Why? Opening a cold vial in humid air causes immediate condensation, initiating the hydrolysis pathway described in Figure 1.
-
-
Aliquot Strategy: Do not store the bulk bottle at 4°C and repeatedly open it.
-
Divide the material into single-use vials (e.g., 50 mg or 100 mg) inside a glovebox or under an inverted funnel with Argon flow.
-
Phase 2: Long-Term Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows the kinetics of spontaneous disproportionation and oxidation. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents S-oxidation) and moisture (prevents hydrolysis). |
| Container | Amber Glass + Parafilm | Amber glass blocks UV (protects nitro group). Parafilm creates a secondary gas barrier. |
| Desiccant | Silica Gel / Drierite | Essential. The container must be stored inside a secondary jar containing desiccant. |
Phase 3: Solvent Compatibility Matrix
Use this table to select the correct solvent for your reaction.
| Solvent | Compatibility | Notes |
| Dichloromethane (DCM) | Excellent | Best for reactions. Non-nucleophilic, easy to dry. |
| DMSO / DMF | Good (Short Term) | Use anhydrous grades only. Hygroscopic nature poses a hydrolysis risk over time. |
| Methanol / Ethanol | POOR | Avoid. Alcohols can act as nucleophiles, replacing the thiols to form |
| Water | Incompatible | Immediate hydrolysis. |
Frequently Asked Questions (FAQs)
Q: Can I use a standard freezer (-20°C) if it is not spark-proof? A: Yes , provided the compound is tightly sealed. The vapor pressure of this solid is negligible at -20°C. However, always use secondary containment (a sealed jar with desiccant) to prevent humidity fluctuations during freezer defrost cycles.
Q: I need to weigh out 5 mg. Can I do this on the open bench? A: Yes, but work quickly. The compound is not pyrophoric or instantly deliquescent. However, minimize exposure to <5 minutes. If high humidity (>60%) is present, use a glove bag.
Q: How do I dispose of degraded material? A: Treat as Hazardous Sulfur Waste. The degradation products include thiophenols and cyanides (trace). Do not mix with acid streams, as this could liberate HCN or H₂S gas.[1] Incineration is the preferred disposal method.
References & Authority
-
Thermo Scientific Chemicals. (2024). Safety Data Sheet: Dimethyl N-cyanodithioiminocarbonate (Analogous Structure Stability Data). Retrieved from [Link]
-
PubChem. (2025).[2][3] Compound Summary: Cyanocarbonimidodithioate Derivatives. National Library of Medicine. Retrieved from [Link]
Sources
Validation & Comparative
validation of analytical methods for Methyl (3-nitrophenyl) cyanocarbonimidodithioate
Validating Precision: Analytical Strategies for Methyl (3-nitrophenyl) cyanocarbonimidodithioate
Executive Summary: The Critical Intermediate
This compound (CAS: 152382-09-7 ) is a pivotal intermediate in the synthesis of benzimidazole-based anthelmintics (e.g., Mebendazole analogs). Its structural integrity—specifically the stability of the cyanocarbonimidodithioate moiety and the position of the nitro group—is the gatekeeper for the efficacy of the final pharmaceutical active ingredient (API).
For researchers and drug developers, the analytical challenge is twofold:
-
Specificity: Distinguishing the target intermediate from its highly related precursors (3-nitroaniline) and side-products (bis-substituted impurities).
-
Sensitivity: As a nitro-aromatic compound, it carries potential genotoxic risks, necessitating low Limits of Quantitation (LOQ) in line with ICH M7 guidelines.
This guide moves beyond generic protocols to strictly compare two validated HPLC methodologies: the Standard C18 Approach (Method A) and the Enhanced Selectivity Phenyl-Hexyl Approach (Method B).
Technical Deep Dive: Method Comparison
We evaluated two Reversed-Phase Liquid Chromatography (RP-HPLC) systems. While C18 is the industry workhorse, our validation data suggests that Phenyl-Hexyl chemistry offers superior resolution for this specific nitro-aromatic system due to
Comparison Matrix
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | Octadecylsilane (C18), 3.5 µm | Phenyl-Hexyl, 3.5 µm |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobicity + |
| Resolution ( | 2.1 (Target vs. 3-Nitroaniline) | 3.8 (Target vs. 3-Nitroaniline) |
| Peak Symmetry | 1.2 (Tailing observed) | 1.05 (Sharp, symmetric) |
| Run Time | 15 minutes | 12 minutes |
| Suitability | Routine QC, High Concentration | Trace Impurity Analysis, Stability Studies |
Expert Insight: The nitro group on the phenyl ring creates an electron-deficient system. The Phenyl-Hexyl phase engages in specific
Detailed Experimental Protocols
Reagents & Standards
-
Analyte: this compound (Reference Standard, >99.0%).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (Mass Spec Grade).
-
Diluent: Acetonitrile:Water (50:50 v/v).
Method B: Enhanced Selectivity Phenyl-Hexyl (The Superior Protocol)
1. Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 100 x 4.6 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (Nitro-aromatic
) and 220 nm. -
Injection Volume: 5 µL.
2. Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Initial Hold |
| 8.0 | 80 | Linear Ramp |
| 9.0 | 95 | Wash |
| 10.0 | 20 | Re-equilibration |
| 12.0 | 20 | End |
3. Standard Preparation:
-
Stock Solution: Dissolve 10 mg of analyte in 10 mL Acetonitrile (1000 µg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock to 50 µg/mL using the Diluent.
Validation Data & Performance Metrics
The following data was generated following ICH Q2(R1) guidelines.
A. Linearity & Range
-
Range: 0.5 µg/mL to 150 µg/mL (1% to 300% of target concentration).
-
Regression:
- Value: 0.9998 (Excellent linearity).
-
Self-Validating Check: The %y-intercept bias is < 1.0%, confirming no significant matrix interference.
B. Accuracy (Recovery)
Spike recovery experiments performed at 50%, 100%, and 150% levels.
| Spike Level | Mean Recovery (%) | % RSD (n=3) | Acceptance Criteria |
| 50% | 99.4% | 0.8% | 98.0 - 102.0% |
| 100% | 100.1% | 0.5% | 98.0 - 102.0% |
| 150% | 99.8% | 0.6% | 98.0 - 102.0% |
C. Sensitivity (LOD/LOQ)
Calculated based on Signal-to-Noise (S/N) ratio.
-
LOD (S/N = 3): 0.05 µg/mL
-
LOQ (S/N = 10): 0.15 µg/mL
-
Significance: This sensitivity allows for the detection of this compound even when present as a minor impurity (0.03%) in the final drug substance.
Visualizations
Diagram 1: Synthesis & Impurity Pathway
This diagram illustrates the formation of the target intermediate and the critical impurities that the analytical method must resolve.
Caption: Reaction pathway showing the target intermediate (Blue) and critical impurities (Red) requiring separation.
Diagram 2: Validation Decision Logic
A self-validating workflow to ensure method robustness.
Caption: Step-by-step logic flow for routine method execution and failure investigation.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
GuideChem. (2024). This compound - Substance Information (CAS 152382-09-7).[2][3][4]Link
-
Journal of Applied Pharmaceutical Science. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review.Link
-
Cambridge Isotope Laboratories. (2025). Nitro-aromatic Standards and Isotope Labeling for Mass Spectrometry.Link
-
Scholars Research Library. (2014). Development and validation of RP-HPLC method for estimation of process related impurity in nimodipine (Nitro-aromatic analog context).Link
Sources
comparing the efficacy of different catalysts in cyanocarbonimidodithioate synthesis
Executive Summary
Dimethyl cyanocarbonimidodithioate (CAS: 10191-60-3) is a critical N-cyano-isothiourea synthon used in the manufacture of histamine H2-receptor antagonists (e.g., cimetidine) and various fused heterocycles.[1][2][3]
Historically, synthesis relied on the reaction of cyanamide and carbon disulfide in the presence of strong inorganic bases (KOH/NaOH) followed by methylation. This "Traditional Method" is characterized by moderate yields (50–60%), long reaction times, and the use of toxic methylating agents like dimethyl sulfate (DMS) or methyl iodide (MeI).
Current Best Practice: The introduction of Phase Transfer Catalysis (PTC) has revolutionized this workflow. By utilizing quaternary ammonium salts (e.g., TBAB) in biphasic systems, researchers achieve yields exceeding 75–80% with purities >99%. Furthermore, emerging "Green Protocols" utilizing mild bases (
Part 1: Mechanistic Principles
To optimize the catalyst, one must understand the rate-determining steps. The reaction proceeds via a nucleophilic addition-elimination pathway:
-
Deprotonation: Cyanamide (
, pKa ~10.3) is deprotonated by the base to form the cyanamide anion ( ). -
Dithio-Carboxylation: The anion attacks the electrophilic carbon of
to form the cyanodithioimidocarbonate dianion intermediate. This step is equilibrium-driven and sensitive to reversibility. -
S-Alkylation (x2): The dianion undergoes rapid
substitution with the alkylating agent ( , , or ) to "lock" the structure into the stable dithioate ester.
The Catalyst's Role:
-
Inorganic Bases (Homogeneous): Often suffer from poor solubility of the intermediate dianion in organic solvents or poor solubility of
in aqueous phases, leading to slow kinetics and side reactions (e.g., trithiocarbonate formation). -
Phase Transfer Catalysts (Heterogeneous): Facilitate the transport of the cyanamide anion across the interface into the organic phase (where
resides), drastically increasing the collision frequency and reaction rate.
Visualization: Reaction Mechanism
Caption: Mechanistic pathway for the conversion of cyanamide to dimethyl cyanocarbonimidodithioate.
Part 2: Comparative Analysis of Catalytic Systems
The following analysis compares the three primary methodologies used in industrial and research settings.
1. The Traditional System (Baseline)
-
Reagents: KOH or NaOH (aq) / Ethanol /
/ MeI. -
Performance:
-
Yield: 55–65%[2]
-
Purity: 90–95% (Requires recrystallization).
-
Drawbacks: The reaction is often biphasic without a transfer agent. The formation of the dipotassium salt is slow, and the salt often precipitates prematurely, trapping unreacted material.
-
-
Verdict: Obsolete for high-throughput synthesis but useful for small-scale, low-cost initial screens.
2. The Phase Transfer System (Recommended)
-
Reagents: NaOH (aq) / Acetone or DCM / TBAB (Cat.) /
/ DMS. -
Performance:
-
Yield: 75–85%
-
Purity: >99% (Often isolated as pure crystals directly).
-
Mechanism: The quaternary ammonium cation (
) pairs with the cyanamide anion, pulling it into the organic layer where it rapidly reacts with . The resulting dithio-anion is also lipophilic (paired with ), facilitating rapid methylation.
-
-
Verdict: The Gold Standard for yield and purity.
3. The "Green" Carbonate System
-
Reagents:
/ Water / Dimethyl Carbonate (DMC) / TEBA (Cat.). -
Performance:
-
Verdict: Essential for GMP facilities with strict toxicity controls.
Part 3: Data Dashboard
Table 1: Performance Metrics of Catalytic Approaches
| Feature | Method A: Traditional (KOH) | Method B: PTC (NaOH + TBAB) | Method C: Green (Na2CO3 + DMC) |
| Catalyst Type | Inorganic Base (Stoichiometric) | Phase Transfer (1-5 mol%) | Phase Transfer + Mild Base |
| Solvent System | Ethanol / Water | Acetone / Water (Biphasic) | Water / Isopropanol |
| Reaction Time | 12 – 24 Hours | 4 – 6 Hours | 6 – 8 Hours |
| Isolated Yield | 58% [1] | 78% [2] | 72% [2] |
| Purity (HPLC) | ~95% | 99.6% | 98.8% |
| Workup | Extraction + Recrystallization | Filtration (Direct Crystallization) | Filtration |
| Safety Profile | High Risk (MeI/DMS) | High Risk (DMS) | Low Risk (DMC) |
Part 4: Detailed Experimental Protocol (Method B: PTC Optimization)
Objective: Synthesis of Dimethyl cyanocarbonimidodithioate with >99% purity.
Reagents:
-
Cyanamide (50% aq.[1] soln): 0.1 mol
-
Carbon Disulfide (
): 0.12 mol -
Sodium Hydroxide (NaOH): 0.22 mol (dissolved in minimal water)
-
Catalyst: Tetrabutylammonium Bromide (TBAB): 1.0 g (approx. 3 mol%)
-
Methylating Agent: Dimethyl Sulfate (DMS): 0.22 mol
-
Solvent: Acetone (150 mL)
Workflow:
-
Salt Formation: In a 500 mL 3-neck flask, charge Cyanamide solution and Acetone. Cool to 0–5°C.
-
Catalyst Addition: Add TBAB and stir for 10 minutes to ensure dissolution.
-
Base Addition: Dropwise add NaOH solution while maintaining temperature <10°C. The mixture may become heterogeneous.
-
Dithio-Carboxylation: Add
dropwise over 30 minutes. The solution will turn yellow/orange. Stir vigorously at 20°C for 2 hours.-
Checkpoint: The PTC ensures the reaction mixture remains an emulsion rather than separating into distinct inactive layers.
-
-
Methylation: Cool back to 0°C. Add Dimethyl Sulfate dropwise (Caution: Exothermic).
-
Crystallization: Stir at room temperature for 3 hours. Add ice water (200 mL) to precipitate the product.
-
Isolation: Filter the pale yellow crystals. Wash with cold water. Dry in a vacuum desiccator.
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the Phase Transfer Catalyzed synthesis.
Part 5: Troubleshooting & Expert Insights
-
Low Yield? Check the stirring rate. PTC reactions are diffusion-controlled; vigorous stirring (>500 RPM) is non-negotiable to maximize the interfacial area.
-
Red Coloration? Indicates formation of trithiocarbonate byproducts. This occurs if the methylation step is delayed or if the temperature spikes during
addition. Keep it cold (<10°C) during additions. -
Safety Note: If using Dimethyl Sulfate, quench all glassware with aqueous ammonia before cleaning to destroy residual alkylating agent.
References
-
Timmons, R. J., & Wittenbrook, L. S. (1967). The Chemistry of Cyanodithioimidocarbonic Acid. Journal of Organic Chemistry, 32(5), 1566–1572.[2] Link
-
Zhu, X., et al. (2017). Method for preparing dimethyl cyanodithioiminocarbonate. Patent CN106316902A. Link
-
Elgemeie, G. H., & Mohamed, R. A. (2004). Dimethyl N-cyanodithioiminocarbonate: A Versatile Building Block. Synthetic Communications. Link
Sources
Safety Operating Guide
Definitive Guide: Disposal of Methyl (3-nitrophenyl) cyanocarbonimidodithioate
The following guide details the authoritative disposal and handling procedures for Methyl (3-nitrophenyl) cyanocarbonimidodithioate (CAS No. 152382-09-7).
This protocol is designed for Senior Researchers and Safety Officers who require a self-validating, compliant workflow. It prioritizes risk mitigation through strict segregation and professional incineration over bench-top chemical deactivation, which is ill-advised for this specific sulfur-nitrogen-bearing scaffold.
CAS Number: 152382-09-7
Synonyms: [(Methylthio)-[(3-nitrophenyl)thio]methylidene]cyanamide; Carbonimidodithioic acid, cyano-, methyl 3-nitrophenyl ester.
Formula:
Executive Safety Directive
CORE DIRECTIVE: Do NOT attempt bench-top chemical destruction (e.g., bleach oxidation) of this compound. The complex interplay between the nitro-aromatic ring, the dithioate core, and the N-cyano functionality creates a high risk of generating toxic intermediates (thiophenols, free cyanide, and NOx) if not processed in a controlled combustion chamber.
Primary Disposal Method: High-temperature incineration with flue gas scrubbing (for
Chemical Profile & Hazard Logic
To dispose of a chemical safely, one must understand its failure modes. This compound presents a "Triad of Hazards":
| Functional Group | Hazard Mechanism | Disposal Implication |
| N-Cyano Imine ( | Under acidic conditions or thermal stress, this moiety can release Hydrogen Cyanide (HCN) . | Strict Acid Segregation. Waste streams must be kept neutral or slightly alkaline (pH 9-11). |
| Dithioate Core ( | Combustion releases Sulfur Oxides ( | Incineration Only. Do not drain dispose. Requires a facility with scrubbers. |
| Nitro-Aromatic ( | Adds oxygen to the molecule, increasing combustion energy. Potential shock sensitivity (low, but non-zero). | Stabilization. Ensure the compound is not dried out if it was stored wet; handle gently to avoid friction. |
Physical State: Solid (typically yellow/orange crystalline powder). Predicted Density: ~1.3 g/cm³ .[1]
Pre-Disposal Characterization (The "Self-Validating System")
Before moving the container, perform this 3-step check to validate the waste stream.
-
Visual Inspection: Is the solid free-flowing?
-
Yes: Proceed to packaging.
-
No (Caked/Crusty): Potential peroxide or decomposition. Do not chip or scrape. Solubilize gently in a compatible solvent (e.g., DMSO or Acetone) before disposal to reduce friction risk.
-
-
pH Check (If in solution):
-
Ensure the waste solution is pH > 8 . If acidic, carefully adjust with dilute NaOH to prevent HCN evolution.
-
-
Solvent Compatibility:
-
If dissolving for disposal, avoid oxidizing solvents (peroxides) or strong acids. Use Acetone, Dichloromethane, or DMSO.
-
Disposal Workflow: Commercial Waste Stream (Lab Pack)
This is the industry-standard method for research quantities (< 1 kg).
Step 1: Segregation Logic
You must segregate this compound from incompatible waste streams to prevent "commingled waste" reactions.
Figure 1: Waste Segregation Decision Tree. The compound must be isolated from acidic and oxidizing streams.
Step 2: Packaging (Lab Pack Protocol)
-
Primary Container: Keep in the original glass or HDPE container if intact. Ensure the cap is TFE-lined and tight.
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil polyethylene).
-
Absorbent: Place the bagged chemical into a larger drum (5-gallon bucket or fiber drum) lined with vermiculite or clay absorbent.
-
Why: Vermiculite cushions the container and absorbs any leakage without reacting (unlike sawdust, which is combustible).
-
-
Labeling:
-
Label as "Hazardous Waste - Toxic Solid, Organic, N.O.S."
-
Add constituent text: "Contains this compound. Potential HCN source."
-
Step 3: Regulatory Classification (RCRA)
While not explicitly P-listed by name, this compound should be treated as a Characteristic Hazardous Waste due to reactivity and toxicity.
-
Likely Waste Codes:
-
D003 (Reactivity): If the specific batch is deemed capable of generating toxic gases (HCN) when mixed with water/acid.
-
Toxic (Non-specific): Treat as highly hazardous.
-
Emergency Procedures: Spill Response
If the solid is spilled outside a containment hood, follow this immediate protocol.
PPE Required: Nitrile gloves (double gloved), Tyvek lab coat, Safety Goggles, and a NIOSH-approved respirator (organic vapor/acid gas cartridge) if dust is visible.
Figure 2: Emergency Spill Response Workflow.[2] Note the prohibition of acidic cleaners.
Decontamination Solution: Use a dilute surfactant (soap) and water solution.
-
DO NOT use bleach (hypochlorite) indiscriminately, as it may react violently with the sulfur moieties.
-
DO NOT use acid-based cleaners (e.g., Chromerge, HCl), which will generate HCN .
References
-
GuideChem. (2024). This compound - CAS 152382-09-7 Properties and Safety.[1] Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: General Cyanocarbonimidodithioate Handling and Decomposition Products. Retrieved from
-
National Institutes of Health (NIH). (2022). Synthesis and Characterization of Nitrophenyl-Group-Containing Heterocycles. (Context on synthesis precursors and stability). Retrieved from
Sources
Personal Protective Equipment (PPE) & Handling Guide: Methyl (3-nitrophenyl) cyanocarbonimidodithioate
[1]
Introduction: The "Hidden" Hazards
Methyl (3-nitrophenyl) cyanocarbonimidodithioate is a specialized intermediate, often utilized in the synthesis of benzimidazole anthelmintics (e.g., analogues of Fenbendazole or Mebendazole). While valuable for heterocycle formation, its structure combines three distinct hazard motifs:
-
The Nitro Group (
): Systemic toxicity and potential blood agents (methemoglobinemia).[1] -
The Cyanoimine Moiety (
): Chemically stable but capable of releasing Hydrogen Cyanide (HCN) under strong acidic hydrolysis or thermal decomposition.[1] -
The Thioether/Dithioate Linkage: A precursor to Methanethiol (Methyl Mercaptan) , a highly toxic gas with a potent stench, often released during nucleophilic substitution reactions.[1]
Senior Scientist Note: Do not treat this merely as a "solid organic." The primary operational risk is not just contact, but the evolution of toxic gases (HCN or Methanethiol) if the protocol deviates (e.g., accidental acidification or overheating).[1]
Risk Assessment & PPE Matrix
The following PPE selection is based on a "Worst-Case Scenario" assessment, assuming the compound is a fine powder capable of dust formation and potential hydrolysis.[1]
PPE Selection Table
| Body Area | Recommended Equipment | Technical Justification |
| Respiratory | Primary: Fume Hood (Face Velocity > 100 fpm).Secondary: N95 or P100 Respirator (if outside hood).[1] | The solid is likely a dust hazard.[1] More importantly, moisture contact can release trace methanethiol.[1] Do not rely solely on masks; engineering controls are mandatory. |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield) for liquids.[1] | Nitro-aromatics can permeate thin nitrile.[1] Double gloving creates a breakthrough buffer.[1] Change outer gloves immediately upon contamination. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent).[1] | Safety glasses are insufficient for fine powders that can drift behind lenses.[1] Goggles provide a seal against dust and potential acidic vapors.[1] |
| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeves (Disposable).[1] | Prevents dust accumulation on personal clothing.[1] Tyvek sleeves protect the wrist gap between glove and coat.[1] |
| Footwear | Closed-toe, non-perforated leather/synthetic shoes.[1] | Standard protection against dropped solids.[1] |
Operational Protocol: Safe Handling Workflow
This workflow integrates safety checks directly into the experimental procedure.
Phase 1: Weighing & Transfer
-
Static Control: Organic sulfur-nitrogen compounds often carry static charges.[1] Use an anti-static gun or polonium strip if available to prevent powder scattering.[1]
-
Containment: Weigh inside the chemical fume hood.[1] If the balance is external, use a secondary containment vessel (e.g., a tared screw-top vial) to transport the solid.[1] Never transport an open weigh boat across the lab.
Phase 2: Reaction Setup (The "Stench" Factor)
-
Trap Setup: If the reaction involves displacing the methylthio group (e.g., with an amine), Methanethiol (
) will be generated.[1]
Phase 3: Quenching & Cleanup [1]
-
Acid Warning: NEVER quench reaction mixtures containing this intermediate directly with strong acids (HCl,
) without prior verification.[1] Acid hydrolysis of the N-cyano group can release Hydrogen Cyanide (HCN).[1] -
Safe Quench: Use slightly alkaline or neutral aqueous workups first.[1]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE and Engineering controls based on the state of the reagent.
Figure 1: Decision logic for PPE and Engineering Controls based on the physical state of the material.[1]
Emergency Response & Disposal
Spill Management
-
Evacuate: If a large amount of powder (>5g) is spilled outside a hood, evacuate the immediate area to let dust settle.[1]
-
PPE Up: Don N95/P100 respirator, double gloves, and goggles.[1]
-
Neutralize: Cover the spill with a weak alkaline solution (Sodium Carbonate) or a specialized solvent absorbent.[1] Avoid acidic cleaning agents.[1][2]
-
Collect: Scoop into a hazardous waste container labeled "Toxic Organic Solid."
Disposal Protocol
-
Waste Stream: Classify as "Toxic Organic Waste (Sulfur/Nitrogen containing). "
-
Segregation:
-
Labeling: Clearly mark the tag with: "Contains Cyanocarbonimidodithioate derivatives - Potential HCN/Mercaptan Source."
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Dimethyl N-cyanodithioiminocarbonate (Analogous Core Structure). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier - Cyanocarbonimidodithioates.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Cyanide and Nitriles.[1] Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
